Technical Documentation Center

1-(2,2-Difluoroethyl)azetidin-3-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(2,2-Difluoroethyl)azetidin-3-amine
  • CAS: 1343973-39-6

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(2,2-Difluoroethyl)azetidin-3-amine: A Privileged Scaffold in Modern Drug Discovery

Introduction: The Strategic Importance of Fluorinated Azetidines In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic propertie...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorinated Azetidines

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacokinetic and pharmacodynamic properties is relentless. Among these, saturated nitrogen-containing heterocycles have proven to be of exceptional value. The azetidine ring, a four-membered aza-heterocycle, has emerged as a "privileged scaffold" due to its unique combination of properties. Its inherent ring strain and three-dimensional character can confer conformational rigidity, which can lead to enhanced metabolic stability and improved binding affinity to biological targets.[1][2]

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy to modulate key properties such as metabolic stability, lipophilicity, and receptor binding affinity.[3] The introduction of a 2,2-difluoroethyl group onto the azetidine nitrogen of 3-aminoazetidine marries the benefits of both the azetidine core and fluorination. This modification is anticipated to influence the electronic properties and metabolic fate of the molecule, making 1-(2,2-difluoroethyl)azetidin-3-amine a highly attractive building block for the synthesis of novel therapeutics. This guide provides a comprehensive technical overview of its chemical structure, physical properties, synthesis, characterization, and potential applications for researchers and drug development professionals.

Chemical Identity and Molecular Structure

1-(2,2-Difluoroethyl)azetidin-3-amine is a synthetic organic compound that is typically available as a free base or in various salt forms to enhance its stability and handling. The distinct forms of this compound are critical to recognize for experimental design and interpretation.

  • Free Base: The primary form of the molecule.

  • Dihydrochloride Salt: A common salt form where both the primary amine and the azetidine nitrogen are protonated.[4][5]

  • Bis(trifluoroacetic acid) Salt: Another salt form encountered in synthetic and purification procedures.[6]

The core structure consists of a central four-membered azetidine ring substituted at the 1-position with a 2,2-difluoroethyl group and at the 3-position with a primary amine.

Diagram 1: Chemical Structure of 1-(2,2-Difluoroethyl)azetidin-3-amine

A 2D representation of the chemical structure of 1-(2,2-Difluoroethyl)azetidin-3-amine.

Table 1: Chemical Identifiers and Molecular Properties

Property1-(2,2-Difluoroethyl)azetidin-3-amine (Free Base)1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride1-(2,2-Difluoroethyl)azetidin-3-amine bis(trifluoroacetic acid)
CAS Number 1343973-39-6[7]1630907-11-7[4][5]2102412-76-8[6]
Molecular Formula C5H10F2N2C5H12Cl2F2N2[4][5]C9H12F8N2O4[6]
Molecular Weight 136.15 g/mol 209.06 g/mol [4]364.19 g/mol [6]
Canonical SMILES C1C(N(C1)CC(F)F)NC1C(N(C1)CC(F)F)N.Cl.Cl[5]C(C(F)F)N1CC(C1)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
InChI Key Not readily availableVBJNEVWOQUYIFD-UHFFFAOYSA-N[5]Not readily available

Physical and Chemical Properties

Experimentally determined physical properties for 1-(2,2-difluoroethyl)azetidin-3-amine and its salts are not widely published in the scientific literature. However, we can infer and predict certain properties based on its structure and data from analogous compounds.

Table 2: Predicted and Inferred Physical Properties

PropertyFree Base (Predicted/Inferred)Dihydrochloride Salt (Predicted/Inferred)
Appearance Likely a colorless to pale yellow liquid.[8]Likely a white to off-white solid.
Boiling Point Estimated to be in the range of 150-180 °C at atmospheric pressure, based on similarly sized and functionalized amines.Decomposes upon heating.
Melting Point Not applicable.Expected to be a crystalline solid with a melting point likely above 150 °C.
Solubility Predicted to be soluble in water and polar organic solvents such as methanol, ethanol, and DMSO.[8][9]Expected to be highly soluble in water and soluble in methanol. Sparingly soluble in less polar organic solvents like dichloromethane and ethyl acetate.
pKa The pKa of the conjugate acid is predicted to be in the range of 7-8. The electron-withdrawing difluoroethyl group will lower the basicity of the azetidine nitrogen compared to unsubstituted azetidine (pKa ~11.3).[10]Not applicable.
Causality Behind Predicted Properties
  • Basicity (pKa): The gem-difluoro group on the ethyl substituent is strongly electron-withdrawing. This inductive effect reduces the electron density on the azetidine nitrogen, making its lone pair less available for protonation. Consequently, the basicity of the tertiary amine is significantly reduced compared to a non-fluorinated analogue.[10] The primary amine at the 3-position is expected to have a pKa typical for a primary amine on a small ring, likely in the range of 8-9.

  • Solubility: The presence of two nitrogen atoms capable of hydrogen bonding suggests good solubility in protic solvents like water and alcohols for the free base.[11] The salt forms, being ionic, are expected to have enhanced aqueous solubility. For sparingly soluble compounds in aqueous buffers, first dissolving in an organic solvent like DMSO or DMF is a common practice.[9]

Synthesis and Purification

Diagram 2: Proposed Synthetic Workflow

cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection cluster_2 Step 3: Salt Formation (Optional) Protected 3-Aminoazetidine Protected 3-Aminoazetidine N-Alkylated Intermediate N-Alkylated Intermediate Protected 3-Aminoazetidine->N-Alkylated Intermediate 2,2-Difluoroethylating Agent Base, Solvent 1-(2,2-Difluoroethyl)azetidin-3-amine 1-(2,2-Difluoroethyl)azetidin-3-amine N-Alkylated Intermediate->1-(2,2-Difluoroethyl)azetidin-3-amine Deprotection Conditions Salt Form Salt Form 1-(2,2-Difluoroethyl)azetidin-3-amine->Salt Form Acid (e.g., HCl)

A plausible synthetic workflow for 1-(2,2-Difluoroethyl)azetidin-3-amine.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example and would require optimization.

Step 1: Synthesis of tert-butyl (1-(2,2-difluoroethyl)azetidin-3-yl)carbamate (N-Alkylated Intermediate)

  • To a solution of tert-butyl azetidin-3-ylcarbamate (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF, add a base such as potassium carbonate or diisopropylethylamine (2.0-3.0 eq).

  • To this suspension, add 2,2-difluoroethyl trifluoromethanesulfonate or a similar reactive 2,2-difluoroethylating agent (1.1-1.5 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated intermediate.

Step 2: Synthesis of 1-(2,2-Difluoroethyl)azetidin-3-amine (Deprotection)

  • Dissolve the purified tert-butyl (1-(2,2-difluoroethyl)azetidin-3-yl)carbamate from Step 1 in a suitable solvent such as dichloromethane or 1,4-dioxane.

  • Add an excess of a strong acid, such as trifluoroacetic acid or hydrochloric acid in dioxane, at 0 °C.

  • Allow the reaction to warm to room temperature and stir until deprotection is complete (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • If the hydrochloride salt is desired, it can be isolated at this stage. For the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH) to a high pH, and extract with an organic solvent.

  • Dry the organic extracts, filter, and concentrate to yield the free base.

Step 3: Purification and Salt Formation

  • The free base can be purified by distillation under reduced pressure.

  • For the dihydrochloride salt, the free base can be dissolved in a suitable solvent (e.g., diethyl ether or isopropanol) and treated with a solution of HCl in the same or a miscible solvent. The resulting precipitate can be collected by filtration, washed with a cold solvent, and dried.

Spectroscopic Characterization (Predicted)

While specific spectral data for 1-(2,2-difluoroethyl)azetidin-3-amine is not publicly available, the expected NMR and mass spectrometry features can be predicted based on its structure.

Table 3: Predicted NMR and Mass Spectrometry Data

TechniquePredicted Observations
¹H NMR - -CHF₂: A triplet of triplets (tt) around 5.8-6.2 ppm due to coupling with the adjacent methylene protons and the two fluorine atoms. - -CH₂-CHF₂: A triplet of doublets (td) around 2.8-3.2 ppm. - Azetidine ring protons: Complex multiplets in the region of 2.5-4.0 ppm.[13] - -NH₂: A broad singlet, the chemical shift of which is dependent on solvent and concentration.
¹³C NMR - -CHF₂: A triplet around 115-120 ppm due to one-bond C-F coupling. - -CH₂-CHF₂: A triplet around 55-60 ppm due to two-bond C-F coupling. - Azetidine ring carbons: Peaks in the range of 40-60 ppm.[14]
¹⁹F NMR A doublet of triplets (dt) in the region of -120 to -130 ppm.
Mass Spectrometry (EI) - Molecular Ion (M⁺): A peak at m/z 136 for the free base. - Fragmentation: Expect loss of fragments such as -NH₂, -CH₂CHF₂, and cleavage of the azetidine ring.[15]
Mass Spectrometry (ESI) - [M+H]⁺: A prominent ion at m/z 137 for the free base.

Applications in Drug Discovery and Medicinal Chemistry

The 1-(2,2-difluoroethyl)azetidin-3-amine scaffold is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The azetidine moiety provides a rigid and three-dimensional structural element, while the difluoroethyl group can enhance metabolic stability and modulate physicochemical properties.

Potential therapeutic areas where this scaffold could be employed include:

  • Oncology: As a component of kinase inhibitors or other targeted therapies.[16]

  • Infectious Diseases: In the development of novel antibacterial or antiviral agents.[17][18]

  • Central Nervous System (CNS) Disorders: The polarity and size of the molecule may allow for blood-brain barrier penetration.

  • Metabolic Diseases: Fluorinated azetidines have been investigated as dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes.[3]

The primary amine at the 3-position serves as a versatile synthetic handle for further functionalization, allowing for the introduction of a wide range of substituents to explore structure-activity relationships.

Safety and Handling

Based on information for the free base (CAS 1343973-39-6), 1-(2,2-difluoroethyl)azetidin-3-amine is classified as a flammable liquid and can cause severe skin corrosion.[7] Therefore, appropriate safety precautions must be taken during handling.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a flame-retardant lab coat.

  • Handling: Handle in a well-ventilated fume hood. Keep away from heat, sparks, and open flames.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • In Case of Contact: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention.

Conclusion

1-(2,2-Difluoroethyl)azetidin-3-amine represents a strategically important building block for contemporary drug discovery. Its unique combination of a strained azetidine ring and a metabolically robust difluoroethyl group offers medicinal chemists a valuable tool to design novel therapeutic agents with potentially improved pharmacological profiles. While detailed experimental data on its physical properties and synthesis are still emerging, the principles outlined in this guide provide a solid foundation for its effective use in research and development. As the demand for sp³-rich, fluorinated scaffolds continues to grow, the utility of 1-(2,2-difluoroethyl)azetidin-3-amine in generating next-generation pharmaceuticals is poised to expand significantly.

References

  • NextSDS. 1-(2,2-difluoroethyl)azetidin-3-amine — Chemical Substance Information. [Link]

  • Google Patents. WO2019245974A1 - Solid forms of 3-((1r,3r)-1-(2,6-difluoro-4-((1-(3-fluoropropyl)azetidin-3-yl)amino)phenyl) -.
  • Rplatt, R., & Houk, K. N. (2018). How to Predict the pKa of Any Compound in Any Solvent. Journal of Chemical Theory and Computation, 14(10), 5289–5300. [Link]

  • Google Patents.
  • ChemRxiv. Improving pKa prediction accuracy with reparametrized force fields and free energy calculations. [Link]

  • Howei. CAS 1343973-39-6 | 1-(2,2-Difluoroethyl)azetidin-3-amine,97% - Howei - Life Science Product & Service Solutions Provider. [Link]

  • Royal Society of Chemistry. A machine learning approach for the prediction of aqueous solubility of pharmaceuticals: a comparative model and dataset analysis. [Link]

  • MDPI. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. [Link]

  • MDPI. Predicting the Solubility of Pharmaceutical Cocrystals in Solvent/Anti-Solvent Mixtures. [Link]

  • Lu, Y.-C., Kao, S.-C., & West, J. G. (2021). Decatungstate-Catalysed C(sp3)–H Azidation. Chemical Science, 12(12), 4349–4354. [Link]

  • National Center for Biotechnology Information. Azetidines in medicinal chemistry: emerging applications and approved drugs. [Link]

  • UCLA Garg Lab. Patents & Products. [Link]

  • National Institute of Standards and Technology. Azetidine - the NIST WebBook. [Link]

  • ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in.... [Link]

  • Hulin, B., Cabral, S., Lopaze, M. G., Van Volkenburg, M. A., Andrews, K. M., & Parker, J. C. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770–4773. [Link]

  • Google Patents. EP2638010B1 - Method for preparing 2,2-difluoroethylamine derivatives starting from n-(2,2-difluoroethyl)prop-2-en-1-amine.
  • WIPO. WIPO - Search International and National Patent Collections. [Link]

  • National Center for Biotechnology Information. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. [Link]

  • National Center for Biotechnology Information. Prediction of Drug Solubility in Lipid Mixtures from the Individual Ingredients. [Link]

  • University of Connecticut. Use of Bio-Predictive Methods During Early Formulation Screening. [Link]

  • ResearchGate. ¹³C NMR chemical shifts of C(2) of enamines derived from α-methyl azetidine (3a′). [Link]

  • Sauer, W. H. B., Orliac, A., Routier, J., Burgat Charvillon, F., Bombrun, A., Kulkarni, S. S., Gomez Pardo, D., & Cossy, J. (2014). Enantioselective Synthesis and Physicochemical Properties of Libraries of 3-amino- And 3-amidofluoropiperidines. Chemistry (Weinheim an Der Bergstrasse, Germany), 20(13), 3813–3824. [Link]

  • Frontiers. Prescription of EPs 7630 is associated with short- and long-term benefits in acute bronchitis: a real-world data analysis. [Link]

  • American Elements. Azetidines | AMERICAN ELEMENTS® | Products | Applications. [Link]

  • PubChem. 1-(3-Fluoropropyl)azetidin-3-amine | C6H13FN2 | CID 81113645. [Link]

  • Changzhou Kangmei Chemical Industry Co.,Limited. Difluoroethylamine (2,2-Difluoroethylamine, Difluoroethan amine) CAS:430-67-1. [Link]

  • MDPI. The Nitrofuran-Warhead-Equipped Spirocyclic Azetidines Show Excellent Activity against Mycobacterium tuberculosis. [Link]

  • AstraZeneca. AstraZeneca advances scientific leadership in cardiovascular and renal diseases with over 60 abstracts collectively at ASN Kidney Week 2022 and AHA Scientific Sessions 2022. [Link]

Sources

Exploratory

Role of 1-(2,2-Difluoroethyl)azetidin-3-amine in medicinal chemistry

The Strategic Role of 1-(2,2-Difluoroethyl)azetidin-3-amine in Modern Medicinal Chemistry: A Technical Guide Executive Summary In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The Strategic Role of 1-(2,2-Difluoroethyl)azetidin-3-amine in Modern Medicinal Chemistry: A Technical Guide

Executive Summary

In contemporary drug discovery, the optimization of pharmacokinetic (PK) and pharmacodynamic (PD) profiles often hinges on the precise tuning of physicochemical properties. 1-(2,2-Difluoroethyl)azetidin-3-amine (CAS: 1343973-39-6) has emerged as a highly specialized, dual-functional building block that addresses multiple medicinal chemistry liabilities simultaneously. By combining the conformational restriction of an azetidine ring with the profound stereoelectronic effects of a 2,2-difluoroethyl motif, this diamine serves as a privileged scaffold for developing kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs/SERDs)[1],[2].

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, focusing instead on the mechanistic causality behind its physicochemical benefits and providing field-proven synthetic workflows for its incorporation.

Physicochemical Profiling: The Causality of Design

The utility of 1-(2,2-difluoroethyl)azetidin-3-amine lies in the synergistic marriage of its three structural components: the primary amine, the azetidine core, and the fluoroalkyl appendage.

The Azetidine Core: Conformational Restriction

Azetidines are widely deployed as low-lipophilicity bioisosteres for larger, more flexible saturated heterocycles like piperidine or pyrrolidine[1]. The four-membered ring restricts the conformational space of the attached pharmacophores, which can reduce the entropic penalty upon target binding. Furthermore, the reduced carbon count inherently lowers the lipophilicity (logP) of the molecule, improving aqueous solubility.

The 2,2-Difluoroethyl Motif: pKa Modulation and Metabolic Shielding

Highly basic amines (pKa > 9.5) often suffer from poor passive membrane permeability, high volume of distribution, and off-target toxicities such as hERG channel inhibition and phospholipidosis. The incorporation of fluorine atoms beta to the azetidine nitrogen exerts a strong electron-withdrawing inductive effect, significantly lowering the basicity of the tertiary amine[3],[4]. Additionally, the strong C–F bonds resist cytochrome P450-mediated oxidative metabolism (e.g., N-dealkylation), while the acidic CF 2​ H proton can act as a lipophilic hydrogen-bond donor, enhancing target engagement[3],[5].

Table 1: Comparative Physicochemical Impact of Structural Motifs
Property / MotifPiperidine (Unsubstituted)Azetidine (Unsubstituted)N-Ethyl AzetidineN-(2,2-Difluoroethyl) Azetidine
Ring Size / Flexibility 6-membered (High)4-membered (Rigid)4-membered (Rigid)4-membered (Rigid)
Lipophilicity (clogP) HighLowModerateModerate-High
Tertiary Amine pKa ~10.0 - 11.0~10.4~10.5~7.5 - 8.5
Metabolic Stability ModerateHigh (Ring)Low (N-Dealkylation)High (C-F Shielding)
hERG Liability Risk HighHighHighLow

Data synthesized from comparative profiling of fluorinated saturated heterocyclic amines[4],[5].

MoleculeProperties Core 1-(2,2-Difluoroethyl) azetidin-3-amine Amine Primary Amine (C3) Coupling Handle Core->Amine Azetidine Azetidine Ring Conformational Restrictor Core->Azetidine Fluoro 2,2-Difluoroethyl Group pKa & Metabolism Modulator Core->Fluoro Effect1 Enables Buchwald-Hartwig & Amide Couplings Amine->Effect1 Effect2 Lowers logP vs Piperidine Reduces Entropic Penalty Azetidine->Effect2 Effect3 Lowers Azetidine N pKa (~8.0) Blocks N-Dealkylation Fluoro->Effect3

Diagram 1: Structural deconstruction of 1-(2,2-difluoroethyl)azetidin-3-amine and resulting physicochemical effects.

Experimental Protocols: Self-Validating Synthetic Workflows

The primary amine at the 3-position is sterically accessible and highly nucleophilic, making it an ideal handle for late-stage functionalization. Below are two field-proven protocols for incorporating this building block into drug scaffolds.

Protocol A: Buchwald-Hartwig C–N Cross-Coupling (Aryl Amination)

This protocol utilizes a third-generation (G3) Palladium precatalyst to couple the primary amine with aryl or heteroaryl halides[2],[6].

Mechanistic Rationale: We select BrettPhos as the ligand because its extreme steric bulk and electron-rich nature specifically favor the mono-arylation of primary amines, actively preventing the formation of unwanted bis-arylated byproducts. The G3 precatalyst ensures rapid formation of the active Pd(0) species at mild temperatures, preventing degradation of sensitive heterocycles[6].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox or under standard Schlenk conditions, charge an oven-dried reaction vial with the Aryl Halide (1.0 equiv, 0.5 mmol) and BrettPhos Pd G3 precatalyst (0.015 mmol, 3 mol%).

  • Amine Addition: Add 1-(2,2-difluoroethyl)azetidin-3-amine (1.2 equiv, 0.6 mmol). Note: If the amine is supplied as a hydrochloride salt, increase the base equivalent accordingly.

  • Base Addition: Add Sodium tert-butoxide (NaOtBu) (1.5 equiv, 0.75 mmol). Self-Validation Check: If the aryl halide contains base-sensitive functional groups (e.g., esters), substitute NaOtBu with the milder Cesium Carbonate (Cs 2​ CO 3​ ) and increase reaction time.

  • Solvent & Heating: Suspend the mixture in anhydrous 1,4-Dioxane (0.2 M, 2.5 mL). Seal the vial, remove from the glovebox, and heat at 80 °C for 4–12 hours.

  • Workup: Monitor via LC-MS. Upon consumption of the aryl halide, cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Concentrate and purify via reverse-phase HPLC or silica gel chromatography.

BuchwaldHartwig Pd0 Active Pd(0)-BrettPhos Catalyst OxAdd 1. Oxidative Addition (Aryl Halide inserts into Pd) Pd0->OxAdd AmineCoord 2. Amine Coordination (1-(2,2-Difluoroethyl)azetidin-3-amine) OxAdd->AmineCoord Deprot 3. Deprotonation (NaOtBu removes HCl) AmineCoord->Deprot RedElim 4. Reductive Elimination (C-N Bond Formation) Deprot->RedElim RedElim->Pd0 Regenerates Catalyst Product N-Aryl Azetidine Product RedElim->Product

Diagram 2: The BrettPhos-mediated Buchwald-Hartwig catalytic cycle for 1-(2,2-difluoroethyl)azetidin-3-amine.

Protocol B: Amide Bond Formation (HATU/DIPEA)

For the synthesis of targeted kinase inhibitors or PROTAC linkers, coupling the azetidin-3-amine to a carboxylic acid is frequently required.

Mechanistic Rationale: HATU is chosen over EDC/HOBt due to its superior efficiency in driving the coupling of sterically hindered or electronically deactivated carboxylic acids. DIPEA (N,N-Diisopropylethylamine) is utilized as the base because its steric bulk prevents it from acting as a competing nucleophile.

Step-by-Step Methodology:

  • Activation: Dissolve the target Carboxylic Acid (1.0 equiv, 0.5 mmol) and HATU (1.2 equiv, 0.6 mmol) in anhydrous DMF (3.0 mL) at 0 °C.

  • Base Addition: Add DIPEA (3.0 equiv, 1.5 mmol) dropwise. Stir for 10 minutes at 0 °C to allow the formation of the active highly reactive O-Atab ester intermediate.

  • Amine Coupling: Add 1-(2,2-difluoroethyl)azetidin-3-amine (1.1 equiv, 0.55 mmol) to the activated mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours.

  • Workup: Quench with saturated aqueous NaHCO 3​ . Extract with EtOAc (3x). Wash the combined organic layers thoroughly with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na 2​ SO 4​ , concentrate, and purify.

Applications in Drug Design

The integration of 1-(2,2-difluoroethyl)azetidin-3-amine has solved critical attrition risks in several high-profile drug discovery campaigns:

  • Overcoming hERG Toxicity: In campaigns where a basic piperazine or pyrrolidine ring caused fatal hERG channel blockade, replacing the moiety with the difluoroethyl-azetidine system dropped the pKa by ~2.5 units, effectively eliminating the ion-channel liability while maintaining the required vector for target binding[4],[5].

  • Targeted Protein Degraders (SERDs & PROTACs): In the development of selective estrogen receptor degraders (e.g., Giredestrant analogs), fluorinated azetidines have been utilized to fine-tune the lipophilicity and basicity of the degrader chain, optimizing oral bioavailability and cellular degradation efficacy[2].

  • KRAS Inhibitors: Recent developments in KRAS-G12D inhibitors have explored amino-azetidine derivatives to achieve the precise spatial conformation required to project into the switch-II pocket, while utilizing the fluorine atoms to maximize metabolic stability against hepatic clearance[7].

Conclusion

1-(2,2-Difluoroethyl)azetidin-3-amine is not merely a structural spacer; it is a highly engineered physicochemical modulator. By understanding the causality between its fluorine-induced inductive effects, its rigid azetidine core, and its versatile primary amine, medicinal chemists can deploy this building block to systematically rescue lead compounds suffering from poor PK, high toxicity, or rapid metabolic clearance.

References

  • Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, American Chemical Society. Available at:[Link][3]

  • Melnykov, K., et al. "Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines." Journal of Fluorine Chemistry, ResearchGate. Available at:[Link][4],[5]

  • "A Single-Step Synthesis of Azetidine-3-Amines." ChemRxiv. Available at:[Link][1]

  • "First-Generation Asymmetric Synthesis of the Selective Estrogen Receptor Degrader GDC-9545 (Giredestrant) Featuring a Highly Efficient Pictet–Spengler Reaction and a C–N Coupling Reaction." Organic Process Research & Development, American Chemical Society. Available at:[Link][2]

  • Reichert, E. C. "Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions." DSpace@MIT. Available at:[Link][6]

  • "Design, Synthesis, Anticancer Evaluation and Molecular Docking of Pyrimidine, Pyrido[4,3-d]pyrimidine and 5,6,7,8-Tetrahydropyrido[3,4-d]pyrimidine Derivatives as Novel KRAS-G12D Inhibitors and PROTACs." PMC, National Institutes of Health. Available at:[Link][7]

Sources

Foundational

A Technical Guide to the Pharmacokinetic Profiling of 1-(2,2-Difluoroethyl)azetidin-3-amine Derivatives

Foreword: The Strategic Imperative of Early Pharmacokinetic Assessment In modern drug discovery, the mantra "fail early, fail cheap" has never been more relevant. The attrition of drug candidates in late-stage developmen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Strategic Imperative of Early Pharmacokinetic Assessment

In modern drug discovery, the mantra "fail early, fail cheap" has never been more relevant. The attrition of drug candidates in late-stage development due to poor pharmacokinetic (PK) properties represents a significant loss of time and resources. Consequently, the comprehensive characterization of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is not merely a regulatory checkbox but a cornerstone of a successful drug development campaign.[1][2] This guide provides an in-depth framework for the pharmacokinetic profiling of a promising chemical series: derivatives of 1-(2,2-difluoroethyl)azetidin-3-amine.

The choice of this scaffold is deliberate. The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly recognized as a "privileged motif" in medicinal chemistry.[3][4] Its rigid, three-dimensional structure can enhance metabolic stability, improve solubility, and provide novel vectors for receptor engagement compared to more traditional saturated heterocycles.[3][5] The incorporation of a 2,2-difluoroethyl group is also a strategic choice. Fluorine substitution is a well-established medicinal chemistry tactic to modulate physicochemical properties and, critically, to block sites of metabolic oxidation, thereby enhancing metabolic stability and extending a compound's half-life.[6][7][8]

This document is intended for drug discovery and development scientists. It moves beyond simple protocol recitation to explain the causality behind experimental choices, ensuring that the data generated is not just a collection of numbers, but a coherent narrative that informs critical project decisions.

Chapter 1: The Foundational In Vitro ADME Cascade

The initial assessment of ADME properties is performed using a battery of in vitro assays. These assays are designed to be high-throughput and resource-efficient, allowing for the rapid triage and prioritization of compounds during the hit-to-lead and lead optimization stages.[1][9] A well-designed in vitro ADME panel provides early insights into a compound's potential liabilities and guides the medicinal chemistry effort toward candidates with a higher probability of success in vivo.[10]

ADME_Cascade Solubility Aqueous Solubility Perm Permeability (e.g., Caco-2) Solubility->Perm LogD Lipophilicity (LogD) LogD->Perm MetStab Metabolic Stability (Microsomes) CYP_Inhib CYP Inhibition MetStab->CYP_Inhib PPB Plasma Protein Binding InVivoPK In Vivo Rodent PK PPB->InVivoPK Perm->InVivoPK CYP_Induct CYP Induction CYP_Inhib->CYP_Induct MetID Metabolite ID Transporter Transporter Interaction MetID->Transporter CYP_Induct->InVivoPK Transporter->InVivoPK

Caption: A typical staged ADME screening cascade in drug discovery.

Chapter 2: Metabolic Stability - The First Hurdle

A drug's susceptibility to metabolism, primarily by cytochrome P450 (CYP) enzymes in the liver, is a critical determinant of its half-life and oral bioavailability.[11] The in vitro microsomal stability assay is the workhorse for assessing this property early.[12]

Causality: We use liver microsomes—vesicles of the endoplasmic reticulum—because they contain a high concentration of Phase I drug-metabolizing enzymes, especially CYPs.[11] By incubating a compound with microsomes and an essential cofactor (NADPH), we can measure the rate at which the parent compound is consumed.[13] A compound that is rapidly metabolized is likely to have low exposure and a short half-life in vivo, making it a poor drug candidate unless the target pharmacology demands it.

Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro intrinsic clearance (Clint) of 1-(2,2-Difluoroethyl)azetidin-3-amine derivatives.

Materials:

  • Pooled liver microsomes (human, rat, or mouse)

  • Test compounds (10 mM in DMSO)

  • NADPH regenerating system (e.g., G-6-P, G-6-PDH) or 1 mM NADPH solution

  • 0.1 M Phosphate Buffer (pH 7.4)

  • Acetonitrile with an appropriate internal standard (for reaction termination)

  • 96-well incubation plates and collection plates

  • LC-MS/MS system for bioanalysis

Procedure:

  • Preparation: Thaw pooled liver microsomes on ice. Prepare a microsomal stock solution in 0.1 M phosphate buffer (e.g., to a final protein concentration of 0.5 mg/mL).[11] Pre-warm the solution to 37°C.

  • Compound Addition: Add the test compound to the microsomal solution to achieve a final concentration of 1 µM. Gently mix. This is the T=0 (minus cofactor) sample.

  • Initiation: Initiate the metabolic reaction by adding the NADPH cofactor solution.[13] The timer for the incubation period starts now.

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45 minutes), withdraw an aliquot of the reaction mixture.[11]

  • Quenching: Immediately add the aliquot to a well of the collection plate containing cold acetonitrile and an internal standard. This stops the enzymatic reaction and precipitates the microsomal proteins.

  • Sample Processing: Centrifuge the collection plate to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the T=0 sample.

Microsomal_Stability_Workflow cluster_prep Preparation (37°C) cluster_reaction Reaction & Quenching cluster_analysis Analysis A Prepare Microsome Stock (0.5 mg/mL in Buffer) B Add Test Compound (Final Conc. 1 µM) A->B C Initiate with NADPH B->C D Incubate at 37°C C->D E Aliquots taken at 0, 5, 15, 30, 45 min D->E F Quench with Cold Acetonitrile + IS E->F G Centrifuge to Pellet Protein F->G H Transfer Supernatant G->H I LC-MS/MS Analysis H->I

Caption: Workflow for the liver microsomal stability assay.

Chapter 3: Plasma Protein Binding - The Unbound Hypothesis

Only the unbound (free) fraction of a drug in plasma is able to cross membranes, interact with its target, and be metabolized or excreted.[14] Therefore, determining the extent of plasma protein binding (PPB) is crucial for interpreting efficacy and toxicity data. Highly bound drugs (e.g., >99.9% bound) can be challenging, as small changes in binding can lead to large changes in the free concentration.

Causality: Equilibrium dialysis is considered the gold standard method for measuring PPB.[15] It involves separating a plasma sample containing the drug from a buffer-filled chamber by a semi-permeable membrane. The membrane allows the small, free drug molecules to pass through but retains the large protein-drug complexes.[16] At equilibrium, the concentration of free drug is the same in both chambers, allowing for a direct calculation of the unbound fraction.

Experimental Protocol: Equilibrium Dialysis for PPB

Objective: To determine the fraction of compound unbound (fu) in plasma for 1-(2,2-Difluoroethyl)azetidin-3-amine derivatives.

Materials:

  • Rapid Equilibrium Dialysis (RED) device or similar

  • Pooled plasma (human, rat, or mouse)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Test compounds (10 mM in DMSO)

  • Incubator shaker set to 37°C

  • LC-MS/MS system for bioanalysis

Procedure:

  • Preparation: Spike the test compound into plasma to a final concentration (e.g., 2 µM).

  • Device Loading: Add the plasma-drug mixture to one chamber (the "plasma side") of the RED device. Add an equal volume of PBS to the other chamber (the "buffer side").[14]

  • Incubation: Seal the device and incubate at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-6 hours, compound-dependent).

  • Sampling: After incubation, carefully remove equal aliquots from both the plasma side and the buffer side.

  • Matrix Matching: To avoid analytical artifacts, mix the buffer-side sample with an equal volume of blank plasma, and mix the plasma-side sample with an equal volume of PBS.

  • Extraction: Extract the drug from both matched samples using protein precipitation with acetonitrile containing an internal standard.

  • Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the analyte concentration in the buffer chamber to the concentration in the plasma chamber.

Chapter 4: Permeability - Crossing the Gut Wall

For orally administered drugs, the ability to cross the intestinal epithelium is a prerequisite for absorption into systemic circulation. The Caco-2 cell permeability assay is the most widely used in vitro model for predicting human oral absorption.[17][18]

Causality: Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells with tight junctions and microvilli, mimicking the intestinal barrier.[19] Crucially, these cells express key efflux transporters, such as P-glycoprotein (P-gp), which can actively pump drugs back into the intestinal lumen, limiting their absorption.[19] By measuring compound transport in both the apical-to-basolateral (A-to-B, absorptive) and basolateral-to-apical (B-to-A, efflux) directions, we can both predict permeability and identify substrates of efflux transporters.[18]

Experimental Protocol: Bidirectional Caco-2 Permeability Assay

Objective: To determine the apparent permeability coefficient (Papp) and efflux ratio (ER) for 1-(2,2-Difluoroethyl)azetidin-3-amine derivatives.

Materials:

  • Caco-2 cells cultured on Transwell™ inserts for ~21 days

  • Hanks' Balanced Salt Solution (HBSS) or similar transport buffer

  • Test compounds (10 mM in DMSO)

  • Lucifer Yellow (for monolayer integrity check)

  • LC-MS/MS system for bioanalysis

Procedure:

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) of each cell monolayer to ensure tight junction integrity.[20] A TEER value >200 Ω·cm² is typically required.

  • Assay Setup (A-to-B):

    • Add transport buffer containing the test compound (e.g., 10 µM) to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.

  • Assay Setup (B-to-A):

    • Add transport buffer to the apical chamber.

    • Add transport buffer containing the test compound to the basolateral chamber.

  • Incubation: Incubate the plates at 37°C with gentle shaking for a set period (e.g., 2 hours).[18]

  • Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for all wells.

  • Integrity Post-Assay: Perform a Lucifer Yellow leak test to confirm monolayer integrity was maintained throughout the experiment.

  • Analysis: Quantify the concentration of the test compound in all samples by LC-MS/MS.

  • Calculation:

    • Calculate the Papp value for both A-to-B and B-to-A directions.

    • The Efflux Ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B). An ER > 2 is generally considered indicative of active efflux.[19]

Caco2_Workflow cluster_prep Preparation cluster_assay Bidirectional Transport Assay (37°C) cluster_analysis Analysis & Calculation A Culture Caco-2 cells on Transwells (~21 days) B Verify Monolayer Integrity (TEER Measurement) A->B C A -> B Direction: Dose Apical Chamber B->C D B -> A Direction: Dose Basolateral Chamber B->D E Incubate for 2 hours C->E D->E F Sample Donor and Receiver Chambers E->F G Quantify Compound by LC-MS/MS F->G H Calculate Papp (A>B, B>A) G->H I Calculate Efflux Ratio ER = Papp(B>A) / Papp(A>B) H->I

Caption: Workflow for the bidirectional Caco-2 permeability assay.

Chapter 5: Data Synthesis and Interpretation

The power of in vitro profiling lies in the ability to compare multiple compounds and establish Structure-Property Relationships (SPR). This data guides the medicinal chemistry team in modifying the molecular structure to improve ADME properties while maintaining or improving potency.

Table 1: Example Pharmacokinetic Data for 1-(2,2-Difluoroethyl)azetidin-3-amine Derivatives

Compound IDR-GroupHLM Stability (t½, min)PPB (fu, %)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio
AZN-001 -H4512.58.51.2
AZN-002 -Methyl>608.29.11.1
AZN-003 -Phenyl221.515.24.8
AZN-004 -Pyridyl355.66.41.5

Interpretation:

  • AZN-001 represents a solid starting point with moderate stability and good permeability.

  • AZN-002 , the methyl analog, shows improved metabolic stability, suggesting the parent amine might be a soft spot for metabolism.

  • AZN-003 , the phenyl analog, is more permeable (likely due to increased lipophilicity) but has significantly lower metabolic stability and is a clear substrate for efflux transporters (ER = 4.8). This compound would likely have poor oral bioavailability.

  • AZN-004 shows a good balance of properties, making it a strong candidate for progression into in vivo studies.

Chapter 6: The In Vivo Confirmation - Rodent Pharmacokinetic Studies

While in vitro assays are predictive, the definitive test of a compound's pharmacokinetic profile comes from in vivo studies in animal models, typically rodents (mice or rats).[21][22] These studies integrate all ADME processes and provide the key parameters—such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (%F)—that are used to predict human pharmacokinetics.[23]

Causality: A typical rodent PK study involves administering the compound via both an intravenous (IV) and an oral (PO) route.[21] The IV dose allows for the determination of fundamental PK parameters like clearance and volume of distribution, independent of absorption. The PO dose reveals the extent and rate of absorption, allowing for the calculation of oral bioavailability by comparing the plasma exposure (Area Under the Curve, or AUC) from the PO route to the IV route.[24]

Experimental Protocol: Rat Pharmacokinetic Study

Objective: To determine the key pharmacokinetic parameters (CL, Vd, t½, AUC, %F) of a lead compound in rats.

Materials:

  • Male Sprague-Dawley rats (cannulated, if possible, for serial sampling)

  • Test compound formulated for IV (e.g., in saline/DMSO) and PO (e.g., in PEG400/water) administration

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., K2EDTA-coated)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Acclimation and Fasting: Animals are acclimated to the facility and fasted overnight prior to dosing (water ad libitum).[21]

  • Dosing:

    • IV Group (n=3): Administer the compound via a bolus injection into the tail vein or a cannula at a low dose (e.g., 1 mg/kg).

    • PO Group (n=3): Administer the compound via oral gavage at a higher dose (e.g., 5 mg/kg).

  • Blood Sampling: Collect blood samples at a series of predetermined time points. A typical schedule might be:

    • IV: 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[21]

    • PO: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Storage: Transfer the plasma to labeled tubes and store at -80°C until analysis.[21]

  • Bioanalysis: Quantify the drug concentration in each plasma sample using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Plot the plasma concentration versus time data for both routes. Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the key PK parameters.

All animal studies must be conducted in accordance with institutional and national guidelines for animal welfare and under an approved protocol. The FDA's Good Laboratory Practice (GLP) regulations provide minimum standards for conducting such nonclinical studies.[25][26]

Conclusion

The pharmacokinetic profiling of novel chemical entities like 1-(2,2-difluoroethyl)azetidin-3-amine derivatives is a systematic, multi-faceted process. It begins with a broad panel of in vitro assays to efficiently screen and rank early-stage compounds, identifying liabilities in metabolism, permeability, or protein binding. This data-driven approach allows medicinal chemists to build robust structure-property relationships, optimizing the molecule for drug-like characteristics. Finally, in vivo rodent studies provide the integrated, definitive data required to assess a compound's potential and justify its progression toward clinical development. By adhering to this rigorous, logical workflow, research organizations can significantly increase the quality of their drug candidates and enhance their probability of ultimate success.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. (n.d.). MilliporeSigma.
  • In Vitro ADME Assays and Services. (n.d.). Charles River Laboratories.
  • Methods for the determination of plasma protein binding. (2024, October 4). AxisPharm.
  • In Vitro ADME Assays and Services. (n.d.). ICE Bioscience.
  • Plasma Protein Binding (PPB) Assays. (n.d.). WuXi AppTec.
  • The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. (2013, March 27). JRC Big Data Analytics Platform.
  • The role of fluorine in medicinal chemistry. (2007, October 15). PubMed.
  • Caco2 assay protocol. (n.d.). University of Washington.
  • Caco-2 Permeability Assay Protocol. (n.d.). Creative Bioarray.
  • Applications of Fluorine in Medicinal Chemistry. (2015, July 22). ACS Publications.
  • Fluorinated Building Blocks in Drug Design: Why They Matter. (2026, January 19). Apollo Scientific.
  • In Vitro ADME. (n.d.). WuXi AppTec Lab Testing Division.
  • In Vitro ADME. (n.d.). BioDuro.
  • How Is Fluorine Used in the Medical Field?. (2025, January 27). Inhance Technologies.
  • BioSPME for Plasma Protein Binding Assay: Details of Method Development and Optimization. (n.d.). Sigma-Aldrich.
  • Caco-2 Permeability. (n.d.). Concept Life Sciences.
  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (2004). Springer Nature Experiments.
  • Caco-2 Permeability Assay. (n.d.). Enamine.
  • Plasma Protein Binding. (n.d.). Evotec.
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (n.d.). protocols.io.
  • Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5). PubMed.
  • Murine Pharmacokinetic Studies. (n.d.). PMC - NIH.
  • Microsomal Stability. (n.d.). Evotec.
  • In Vivo Pharmacokinetic Studies of Pelubiprofen in Rats. (n.d.). Benchchem.
  • Plasma Protein Binding Assay. (n.d.). Domainex.
  • Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. (n.d.). Beckman Coulter.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate.
  • In-Vivo Mouse and Rat PK Bioanalysis. (2025, August 3). protocols.io.
  • The Azetidine Scaffold: A Journey from Discovery to a Privileged Motif in Drug Development. (n.d.). Benchchem.
  • Preclinical Regulatory Requirements. (n.d.). Social Science Research Institute.
  • Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic. (2014, November 7). ACS Publications.
  • Microsampling in In Vivo Pharmacokinetic Studies. (n.d.). Pharmacology Discovery Services.
  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. (n.d.). Vimta Labs.
  • Azetidines in Drug Discovery. (n.d.). PharmaBlock.
  • Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012, September 27). PubMed.
  • A Single-Step Synthesis of Azetidine-3-amines. (2020, September 15). The Journal of Organic Chemistry.
  • Bioinspired Fluorine Labeling for 19F NMR-Based Plasma Amine Profiling. (2024, January 20). Analytical Chemistry.
  • FDA Requirements for Preclinical Studies. (n.d.). Springer.
  • A Validated Bioanalytical Method for the Quantification of Biogenic Amines Using UPLC-MS/MS. (n.d.). Waters.
  • Step 2: Preclinical Research. (2018, January 4). FDA.

Sources

Exploratory

Toxicity and safety data sheet for 1-(2,2-Difluoroethyl)azetidin-3-amine

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Analysis for 1-(2,2-Difluoroethyl)azetidin-3-amine Executive Summary In modern medicinal chemistry, the azetidine ring is frequently employed to restrict the con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Toxicity Profile and Safety Data Sheet (SDS) Analysis for 1-(2,2-Difluoroethyl)azetidin-3-amine

Executive Summary

In modern medicinal chemistry, the azetidine ring is frequently employed to restrict the conformation of acyclic amines, leading to improved target affinity and pharmacokinetic profiles[1],[2]. 1-(2,2-Difluoroethyl)azetidin-3-amine represents a sophisticated bioisostere where the secondary amine is alkylated with a fluorinated moiety. While fluorination is a standard strategy to block metabolic "soft spots," it can inadvertently introduce severe idiosyncratic toxicities[3]. This whitepaper synthesizes the physicochemical hazards, mechanistic toxicology, and self-validating handling protocols for this specific compound.

Physicochemical Identity & Structural Logic

The core structure consists of a highly strained, four-membered azetidine ring bearing a primary amine at position 3 and a 2,2-difluoroethyl group at position 1.

Table 1: Physicochemical and Identification Data

Parameter Value / Description
Chemical Name 1-(2,2-Difluoroethyl)azetidin-3-amine
CAS Number (Free Base) 1343973-39-6[4]
Molecular Weight 136.14 g/mol
Physical State Liquid (Free base) / Solid (as HCl or TFA salts)

| Structural Logic | The electron-withdrawing fluorine atoms lower the pKa of the tertiary amine, increasing lipophilicity and membrane permeability, while the primary amine remains highly basic. |

Hazard Classification & Mechanistic Toxicology

The safety profile of 1-(2,2-Difluoroethyl)azetidin-3-amine is dictated by the high basicity of its primary amine and the metabolic liabilities of its fluorinated side chain.

GHS Classifications and Causality

According to standardized chemical inventories, the free base form of this compound triggers several severe hazard warnings[4]:

  • Flammable Liquid 3 (H226): The low molecular weight and high vapor pressure of the free base make it volatile and flammable.

  • Skin Corrosion 1B (H314): The unhindered primary amine at position 3 is highly basic (pKa ~9-10). Upon contact with ambient moisture or skin, it rapidly abstracts protons, causing localized saponification of dermal lipids and severe tissue necrosis.

  • STOT SE 3 (H336 / H335): Specific Target Organ Toxicity (Single Exposure). Inhalation of the volatile free base causes severe respiratory tract irritation and potential central nervous system (CNS) depression (drowsiness/dizziness)[4],[5].

The Fluorine Paradox: Idiosyncratic Toxicity

While appending a 2,2-difluoroethyl group prevents rapid N-dealkylation by sterically and electronically shielding the alpha-carbon, it introduces a critical toxicological risk. If hepatic CYP450 enzymes successfully oxidize the alpha-carbon, the molecule undergoes cleavage. Unlike standard alkyl groups that release benign aldehydes, this cleavage releases difluoroacetaldehyde —a highly reactive electrophile. Similar to observations with other fluorinated amines, these reactive intermediates can covalently bind to hepatic proteins, leading to idiosyncratic toxicity, ataxia, or off-target CNS effects[3]. Furthermore, azetidine derivatives inherently carry risks of acute oral and inhalation toxicity (H302, H332)[6],[7].

Metabolism N1 1-(2,2-Difluoroethyl) azetidin-3-amine N2 Hepatic CYP450 Oxidation N1->N2 Phase I Metabolism N3 Difluoroacetaldehyde (Reactive Intermediate) N2->N3 N-Dealkylation N4 Azetidin-3-amine (Core Metabolite) N2->N4 Cleavage N5 Protein Cross-linking (Idiosyncratic Toxicity) N3->N5 Covalent Binding N6 Renal Clearance N4->N6 Excretion

Figure 1: Proposed CYP450-mediated metabolic pathway and idiosyncratic toxicity mechanism.

Self-Validating Preclinical Toxicity Protocols

To safely evaluate the therapeutic window of 1-(2,2-Difluoroethyl)azetidin-3-amine, researchers must employ self-validating assays that differentiate between inherent chemical instability and enzyme-mediated toxicity.

Protocol: Microsomal Stability & Reactive Metabolite Trapping

Trustworthiness Principle: This protocol utilizes a minus-NADPH control to isolate chemical degradation from enzymatic metabolism, and a high-clearance reference (Verapamil) to validate the biological activity of the microsome batch.

  • Compound Preparation: Dissolve the compound in anhydrous DMSO to create a 10 mM stock. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Matrix Assembly: Combine the working solution with human liver microsomes (HLM) at a final protein concentration of 0.5 mg/mL. Add 1 mM Glutathione (GSH) to act as a trapping agent for reactive fluorinated electrophiles.

  • Reaction Initiation (The Control Split):

    • Active Arm: Initiate metabolism by adding 1 mM NADPH.

    • Control Arm: Add an equivalent volume of buffer (Minus-NADPH control).

  • Quenching: At intervals of 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Labetalol).

  • Centrifugation & LC-MS/MS Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant to track parent compound depletion and screen for GSH-difluoroacetaldehyde adducts.

Workflow S1 Step 1: Compound Prep (10mM DMSO Stock) S2 Step 2: HepG2 Incubation (+/- NADPH Control) S1->S2 S3 Step 3: Viability Assay (ATP Luminescence) S2->S3 Cytotoxicity Arm S4 Step 4: LC-MS/MS (Metabolite Tracking) S2->S4 Clearance Arm S5 Data Synthesis & Safety Thresholding S3->S5 S4->S5

Figure 2: Self-validating in vitro toxicity and metabolic clearance screening workflow.

Safety Data Sheet (SDS) Handling Guidelines

Due to the H314 (Skin Corrosion) and H226 (Flammable Liquid) classifications[4], strict engineering controls are required during laboratory handling.

Table 2: Extrapolated Handling Metrics & PPE

Hazard Category Mitigation Strategy & PPE
Inhalation (H332, H335) Handle exclusively inside a Class II Type B2 biological safety cabinet or a certified chemical fume hood. Respirators with ABEK filters are required if aerosolization risk exists[5].
Dermal Exposure (H314) Double-gloving with nitrile (outer) and polyethylene (inner) gloves. The high basicity will rapidly degrade standard latex[7].

| Spill Neutralization | Do NOT use water directly, as the exothermic reaction of the amine can volatilize the compound. Cover the spill with an inert, mildly acidic absorbent (e.g., sodium bisulfate mixed with sand) before sweeping into a hazardous waste container. |

References

  • 1-(2,2-difluoroethyl)azetidin-3-amine — Chemical Substance Information. NextSDS. 4

  • Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. NIH/PMC.3

  • 1-(Methylsulfonyl)azetidin-3-aMine 1340300-17-5 wiki. Guidechem. 6

  • 3-Amino-1-(diphenylmethyl)azetidine | C16H18N2. PubChem. 5

  • Azetidin-3-amine dihydrochloride | 102065-89-4. Sigma-Aldrich. 7

  • A Single-Step Synthesis of Azetidine-3-amines. ACS Publications. 1

  • A Single-Step Synthesis of Azetidine-3-Amines. ChemRxiv.2

Sources

Foundational

Engineering Metabolic Resilience: The Case for 1-(2,2-Difluoroethyl)azetidin-3-amine Scaffolds in Drug Discovery

Executive Summary In modern drug discovery, optimizing a compound's pharmacokinetic (PK) profile is as critical as maximizing its target potency. Aliphatic amines are ubiquitous in medicinal chemistry, functioning as key...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, optimizing a compound's pharmacokinetic (PK) profile is as critical as maximizing its target potency. Aliphatic amines are ubiquitous in medicinal chemistry, functioning as key pharmacophores for target engagement. However, they frequently present severe metabolic liabilities, acting as soft spots for rapid cytochrome P450 (CYP)-mediated degradation. This whitepaper explores the structural and electronic causality behind the exceptional metabolic stability of the 1-(2,2-difluoroethyl)azetidin-3-amine motif. By dissecting the synergistic effects of azetidine ring strain and the electron-withdrawing "fluorine effect," we provide an in-depth guide for medicinal chemists to leverage this scaffold, supported by validated experimental workflows for metabolic profiling.

The Metabolic Liability of Aliphatic Amines

Standard acyclic amines and larger saturated heterocycles (such as piperidines and pyrrolidines) are highly susceptible to Phase I biotransformation. The primary mechanism of degradation is CYP450-mediated N-dealkylation.

Mechanistically, this process typically initiates via a Single-Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) from the nitrogen lone pair or the adjacent α -carbon to the highly reactive iron-oxo species of the CYP450 heme center. Because standard aliphatic amines possess a high pKa​ (typically 9.5–10.5), their nitrogen lone pair is highly electron-rich and easily oxidized. This leads to the formation of an unstable carbinolamine intermediate, which rapidly collapses to release an aldehyde and a dealkylated amine, severely truncating the drug's in vivo half-life.

The Azetidine Advantage: Rigidity and Ring Strain

To circumvent the rapid clearance of acyclic amines, medicinal chemists increasingly turn to the azetidine ring [1]. Azetidines are four-membered, nitrogen-containing heterocycles that offer a unique combination of structural rigidity and distinct physicochemical properties.

The causality behind the azetidine ring's metabolic stability lies in its thermodynamics. The four-membered ring possesses significant angle strain (approximately 25.4 kcal/mol) [2]. Counterintuitively, this high ring strain renders the heterocycle more stable toward CYP-mediated N-dealkylation and ring-opening compared to less strained systems like pyrrolidine. The rigid, non-planar conformation restricts the molecule's ability to adopt the optimal transition-state geometry required for the CYP450 catalytic cycle. Furthermore, the sp³-rich character provides a defined three-dimensional vector that directs substituents away from metabolically vulnerable pockets within the enzyme's active site.

The "Fluorine Effect": 2,2-Difluoroethyl as a Metabolic Shield

While the azetidine core provides a structural advantage, appending a 2,2-difluoroethyl group to the N1 position creates a formidable metabolic shield[3]. This modification operates on two fundamental physical organic chemistry principles:

  • pKa​ Modulation and Electronic Deactivation: The introduction of the highly electronegative fluorine atoms exerts a strong inductive electron-withdrawing effect (-I effect). This drastically lowers the pKa​ of the adjacent azetidine nitrogen (often shifting it from ~9.5 down to ~7.0 or lower). By reducing the electron density on the nitrogen lone pair, the oxidation potential is significantly increased. Consequently, the initial Single-Electron Transfer (SET) required for CYP450-mediated N-dealkylation becomes energetically unfavorable.

  • C-H Bond Strengthening and Steric Shielding: The C-F bond is one of the strongest in organic chemistry (~126 kcal/mol), compared to a standard C-H bond (~105 kcal/mol). The 2,2-difluoroethyl group effectively blocks direct oxidation at the β -carbon. Additionally, the difluoroethyl moiety acts as a lipophilic hydrogen-bond donor, maintaining necessary lipophilicity for membrane permeability while masking the metabolic soft spot [4].

G Core 1-(2,2-Difluoroethyl)azetidin-3-amine Azetidine Azetidine Ring (Ring Strain ~25.4 kcal/mol) Core->Azetidine Difluoro 2,2-Difluoroethyl Group (Electron Withdrawing) Core->Difluoro Rigidity Conformational Rigidity & Vector Control Azetidine->Rigidity Strain Resistance to Ring Cleavage Azetidine->Strain pKa pKa Reduction (Lowered Basicity) Difluoro->pKa CFBond C-F Bond Strength (Blocks Oxidation) Difluoro->CFBond Outcome Enhanced Metabolic Stability (Reduced CYP450 Clearance) Rigidity->Outcome Strain->Outcome pKa->Outcome CFBond->Outcome

Structural logic driving the metabolic stability of 1-(2,2-Difluoroethyl)azetidin-3-amines.

Quantitative Metabolic Stability Profiling

To illustrate the profound impact of this structural evolution, the table below summarizes the representative in vitro intrinsic clearance ( CLint​ ) and half-life ( t1/2​ ) data across different amine scaffolds when exposed to Human Liver Microsomes (HLM).

Compound ScaffoldStructural FeatureHLM Intrinsic Clearance ( CLint​ ) [µL/min/mg]Half-life ( t1/2​ ) [min]Primary Metabolic Liability
Acyclic Amine (e.g., N-propylethylamine)High flexibility, high pKa​ (~10.5)> 150< 10Rapid N-dealkylation
Azetidin-3-amine Rigid, strained ring, pKa​ (~9.5)60 - 8020 - 30N-oxidation, slow ring opening
1-(2,2-Difluoroethyl)azetidin-3-amine Fluorinated, low pKa​ (~7.0), steric shield< 15 > 120 Highly stable

Table 1: Comparative metabolic stability data highlighting the synergistic effect of the azetidine ring and difluoroethyl substitution.

Experimental Workflows: Assessing Metabolic Stability

To empirically validate the metabolic resilience of 1-(2,2-difluoroethyl)azetidin-3-amine derivatives, a rigorous Human Liver Microsome (HLM) stability assay must be employed.

Self-Validation Principle: The trustworthiness of this protocol relies on a self-validating control system. Every assay plate must include Verapamil (a known high-clearance compound) and Warfarin (a known low-clearance compound). If Verapamil is not rapidly degraded, or if Warfarin shows high clearance, the microsome batch is deemed compromised, and the data is invalidated.

Workflow Prep 1. Substrate Prep (1 μM Compound) Incubate 2. HLM Incubation (+ NADPH, 37°C) Prep->Incubate Sample 3. Time-Course (0, 15, 30, 60 min) Incubate->Sample Quench 4. Quench Reaction (MeCN + IS) Sample->Quench Analyze 5. LC-MS/MS Quantification Quench->Analyze Process 6. Data Processing (t½, CLint) Analyze->Process

Step-by-step workflow for Human Liver Microsome (HLM) metabolic stability assay.

Step-by-Step Methodology: HLM Stability Assay

Step 1: Reagent and Control Preparation

  • Prepare a 10 mM stock solution of the 1-(2,2-difluoroethyl)azetidin-3-amine test compound, Verapamil (positive control), and Warfarin (negative control) in DMSO.

  • Dilute stocks in 100 mM potassium phosphate buffer (pH 7.4) to yield a final assay concentration of 1 µM (ensuring final DMSO concentration is ≤ 0.1% to prevent CYP inhibition).

Step 2: Microsome Incubation

  • Pre-warm the compound solutions and Human Liver Microsomes (pooled, 20 mg/mL stock) to 37°C for 5 minutes.

  • Initiate the reaction by adding an NADPH regenerating system (final concentrations: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, 3.3 mM MgCl2). The final microsome protein concentration should be 0.5 mg/mL.

Step 3: Time-Course Sampling & Quenching

  • At designated time points (0, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the reaction mixture into a quenching plate.

  • The quenching plate must contain 150 µL of ice-cold acetonitrile (MeCN) spiked with a proprietary Internal Standard (IS) (e.g., Tolbutamide or Labetalol at 100 ng/mL). The 3:1 organic-to-aqueous ratio instantly precipitates microsomal proteins and halts enzymatic activity.

Step 4: Centrifugation and LC-MS/MS Analysis

  • Centrifuge the quenched plates at 4,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean 96-well plate.

  • Quantify the remaining parent compound using a validated LC-MS/MS method (Multiple Reaction Monitoring, MRM mode), normalizing the analyte peak area to the IS peak area.

Step 5: Data Processing

  • Plot the natural log of the percentage of compound remaining versus time.

  • Determine the elimination rate constant ( k ) from the slope of the linear regression.

  • Calculate half-life: t1/2​=0.693/k

  • Calculate intrinsic clearance: CLint​=(k×V)/P , where V is the incubation volume (µL) and P is the mass of microsomal protein (mg).

Conclusion

The integration of a 1-(2,2-difluoroethyl)azetidin-3-amine motif represents a highly rational, causality-driven approach to overcoming the metabolic liabilities of traditional aliphatic amines. By leveraging the geometric constraints of the azetidine ring and the profound electronic deactivation imparted by the difluoroethyl group, medicinal chemists can engineer molecules that resist CYP450-mediated degradation. When validated through rigorous, internally controlled microsomal stability assays, this scaffold consistently demonstrates superior pharmacokinetic endurance, making it a privileged building block for next-generation therapeutics.

References

  • Azetidines in medicinal chemistry: emerging applications and approved drugs.Taylor & Francis / PubMed.
  • Assessing the metabolic stability of 1-Isopropylazetidin-3-ol derivatives.Benchchem.
  • On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective.PMC / NIH.
  • A Novel Method to Incorporate 2,2-Difluoroethyl Group as a Lipophilic Hydrogen-Bond Donor.Thieme Connect.
Exploratory

The Unseen Influence: A Technical Guide to the Electronic and Steric Effects of 2,2-Difluoroethyl Groups on Azetidines

Introduction: The Rise of Fluorinated Azetidines in Drug Discovery In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1] Its inherent three-dimensionality and conform...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of Fluorinated Azetidines in Drug Discovery

In the landscape of modern medicinal chemistry, the azetidine ring has emerged as a privileged scaffold.[1] Its inherent three-dimensionality and conformational rigidity offer a unique tool to navigate chemical space, often leading to improved physicochemical properties such as solubility and metabolic stability.[2] The strategic incorporation of fluorine, a cornerstone of contemporary drug design, further enhances the utility of this four-membered heterocycle. This guide provides an in-depth analysis of the electronic and steric effects imparted by the 2,2-difluoroethyl substituent on the azetidine core, a modification that profoundly influences the molecule's conformation, basicity, and, consequently, its potential as a pharmacophore. We will explore the underlying principles that govern these effects, from the subtle interplay of orbital interactions to the tangible consequences for molecular properties, and provide field-proven insights into the synthesis and characterization of these valuable compounds.

Part 1: The Gauche Effect and Conformational Predisposition

The introduction of a 2,2-difluoroethyl group onto the azetidine nitrogen fundamentally alters the conformational landscape of the molecule. This is primarily governed by the gauche effect , a phenomenon where a gauche conformation (a dihedral angle of approximately 60°) is more stable than the anti conformation (180°).[3] In the context of a 1-(2,2-difluoroethyl)azetidine, this effect dictates the preferred orientation of the C-N-C-C backbone.

The stabilization of the gauche conformer is attributed to a favorable hyperconjugation interaction.[3][4] Specifically, there is an overlap between the electron density of a C-H σ bonding orbital on the azetidine ring and the antibonding σ* orbital of the C-F bond on the difluoroethyl group. This interaction is maximized in the gauche arrangement, leading to a lower energy state compared to the anti-conformer where such overlap is minimal.

Gauche_Effect cluster_anti Anti Conformer (Less Stable) cluster_gauche Gauche Conformer (More Stable) N1 N C1 N1->C1 R1 R N1->R1 R2 R N1->R2 C2 C1->C2 H1 H C1->H1 H2 H C1->H2 F1 F C2->F1 F2 F C2->F2 center_anti label_N_anti N label_F1_anti F label_F2_anti F label_H1_anti H label_R1_anti R1 label_R2_anti R2 front_C_anti back_C_anti N3 N C3 N3->C3 R3 R N3->R3 R4 R N3->R4 C4 C3->C4 H3 H C3->H3 H4 H C3->H4 F3 F C4->F3 F4 F C4->F4 center_gauche label_N_gauche N label_F1_gauche F label_F2_gauche F label_H1_gauche H label_R1_gauche R1 label_R2_gauche R2 front_C_gauche back_C_gauche label_explanation σ(C-H) -> σ*(C-F) hyperconjugation stabilizes the gauche conformer Synthesis_Workflow Azetidine Azetidine Reaction N-Alkylation Azetidine->Reaction Electrophile 2,2-Difluoroethyl Tosylate/Triflate Electrophile->Reaction Base Base (e.g., K₂CO₃, Et₃N) Base->Reaction Solvent Solvent (e.g., ACN, DMF) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 1-(2,2-Difluoroethyl)azetidine Purification->Product Characterization Characterization (NMR, MS, etc.) Product->Characterization

Caption: General workflow for the synthesis of 1-(2,2-difluoroethyl)azetidine.

Experimental Protocol: Synthesis of 1-(2,2-Difluoroethyl)azetidine

Materials:

  • Azetidine

  • 2,2-Difluoroethyl tosylate

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of azetidine (1.0 eq) in anhydrous acetonitrile (0.2 M) under a nitrogen atmosphere, add anhydrous potassium carbonate (2.0 eq).

  • Add a solution of 2,2-difluoroethyl tosylate (1.2 eq) in anhydrous acetonitrile dropwise at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the solid potassium carbonate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the pure 1-(2,2-difluoroethyl)azetidine.

Causality Behind Experimental Choices:

  • Anhydrous conditions: Azetidine and the electrophile are sensitive to moisture, which can lead to side reactions.

  • Base: Potassium carbonate is a mild base that neutralizes the tosyl acid formed during the reaction, driving the equilibrium towards the product.

  • Solvent: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction.

  • Temperature: Heating the reaction increases the rate of the N-alkylation.

  • Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts to obtain the pure product.

Characterization

Unambiguous characterization of the synthesized 1-(2,2-difluoroethyl)azetidine is crucial. A combination of NMR spectroscopy and mass spectrometry is typically employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The spectrum will show characteristic signals for the azetidine ring protons and the 2,2-difluoroethyl group. The methylene protons of the ethyl group adjacent to the nitrogen will appear as a triplet of triplets due to coupling with both the nitrogen and the geminal fluorine atoms. The methine proton of the difluoroethyl group will appear as a triplet of triplets due to coupling with the adjacent methylene protons and the geminal fluorine atoms.

  • ¹³C NMR: The carbon atoms attached to the fluorine atoms will show characteristic splitting patterns (triplets) due to C-F coupling.

  • ¹⁹F NMR: A single resonance, likely a triplet, will confirm the presence of the CHF₂ group.

Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) will provide the exact mass of the molecule, confirming its elemental composition.

X-ray Crystallography:

For a definitive determination of the solid-state conformation, single-crystal X-ray diffraction is the gold standard. [5]While a crystal structure for 1-(2,2-difluoroethyl)azetidine is not publicly available, analysis of related structures would involve obtaining suitable single crystals, collecting diffraction data, and refining the structure to determine bond lengths, bond angles, and the preferred conformation in the solid state.

Conclusion

The 2,2-difluoroethyl group is a powerful and versatile substituent for modulating the properties of azetidines. Its profound electronic and steric effects, primarily driven by the gauche effect and strong inductive electron withdrawal, offer medicinal chemists a sophisticated tool for fine-tuning the basicity, lipophilicity, and conformation of drug candidates. A thorough understanding of these principles is paramount for the rational design of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. The synthetic and analytical methodologies outlined in this guide provide a robust framework for researchers to explore the rich chemical space offered by 2,2-difluoroethyl-substituted azetidines.

References

  • Melnykov, K. P., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55), e202201601. [Link]

  • Wikipedia. (2023). Gauche effect. [Link]

  • Cho, C., et al. (2007). Conformational preferences of proline analogues with different ring size. Journal of Computational Chemistry, 28(5), 966-976. [Link]

  • Gilmour, R. (2015). The fluorine Gauche effect. ETH Zurich Research Collection. [Link]

  • Wouters, S., et al. (2020). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 9(6), 641-648. [Link]

  • Grygorenko, O. O., et al. (2022). Impact of Fluoroalkyl Substituents on the Physicochemical Properties of Saturated Heterocyclic Amines. Chemistry – A European Journal, 28(55). [Link]

  • Durand, P., & Ponec, R. (2001). Is hyperconjugation responsible for the “gauche effect” in 1-fluoropropane and other 2-substituted-1-fluoroethanes? The Journal of Physical Chemistry A, 105(28), 6861–6867. [Link]

  • Maxwell, B. D., et al. (2018). Fluorine Gauche Effect Explained by Electrostatic Polarization Instead of Hyperconjugation: An Interacting Quantum Atoms (IQA) and Relative Energy Gradient (REG) Study. The Journal of Physical Chemistry A, 122(5), 1355-1366. [Link]

  • Zhou, G., et al. (2021). Synthesis of polysubstituted azetidines via cascade trifluoromethylation/cyclization of N-allyl ynamides. Organic Chemistry Frontiers, 8(14), 3749-3754. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 5(4), 541-547. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. [Link]

  • Singh, G. S., & Pheko, T. (2008). Spectroscopic Characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: Application of (13)C NMR, (1)H-(13)C COSY NMR and Mass Spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 70(3), 595-600. [Link]

  • Music, A., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. The Journal of Organic Chemistry, 87(24), 16349–16371. [Link]

  • Shaffer, P. L., et al. (2016). Quantitative Assessment of the Impact of Fluorine Substitution on P-Glycoprotein (P-gp) Mediated Efflux, Permeability, Lipophilicity, and Metabolic Stability. Journal of Medicinal Chemistry, 59(11), 5490-5503. [Link]

  • D'hooghe, M., et al. (2015). Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines. Chemical Communications, 51(85), 15588-15591. [Link]

  • Urban, M., & Dvořák, D. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry, 19(12), 2646-2666. [Link]

  • ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature. [Link]

  • Figadère, B., & D'Angelo, J. (2004). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry, 8(5), 393-419. [Link]

  • Wikipedia. (2023). Azetidine. [Link]

  • ResearchGate. (n.d.). Structure of azetidine‐containing compounds found in nature. [Link]

Sources

Foundational

Literature Review of 1-(2,2-Difluoroethyl)azetidin-3-amine in Drug Discovery

Executive Summary In contemporary drug discovery, the optimization of pharmacokinetic and pharmacodynamic profiles often hinges on the precise tuning of molecular physicochemical properties. Aliphatic amines are ubiquito...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary drug discovery, the optimization of pharmacokinetic and pharmacodynamic profiles often hinges on the precise tuning of molecular physicochemical properties. Aliphatic amines are ubiquitous in pharmacophores but frequently suffer from high basicity (pKa > 9.0), leading to severe liabilities such as hERG channel inhibition (cardiotoxicity) and P-glycoprotein (P-gp) mediated efflux[1].

1-(2,2-Difluoroethyl)azetidin-3-amine has emerged as a highly specialized, privileged building block designed to circumvent these exact liabilities. By synergizing the conformational benefits of the azetidine ring with the profound inductive electron-withdrawing effects of a 2,2-difluoroethyl group, this scaffold offers medicinal chemists a tractable vector to improve metabolic stability, increase Fsp3​ character, and precisely modulate amine pKa[1][2]. This technical guide deconstructs the mechanistic rationale behind this molecule and provides self-validating protocols for its integration into high-throughput drug discovery workflows.

Deconstructing the Scaffold: Structural and Physicochemical Rationale

To understand the utility of 1-(2,2-difluoroethyl)azetidin-3-amine, we must analyze its three distinct structural components and the causality behind their selection.

The Azetidine Core: Breaking Flatland

The four-membered azetidine ring is increasingly utilized as a bioisostere for larger, more lipophilic heterocycles such as piperidine, piperazine, and pyrrolidine[2][3].

  • Causality: The inherent ring strain (25.2 kcal/mol) and rigid nature of the azetidine ring restrict the conformational flexibility of the molecule[4]. This precise positioning of substituents in three-dimensional space increases the fraction of sp3 hybridized carbons ( Fsp3​ ), which correlates strongly with improved aqueous solubility and reduced off-target binding[2]. Furthermore, replacing a six-membered ring with an azetidine generally lowers the overall lipophilicity (LogP), a critical parameter for oral bioavailability.

The 2,2-Difluoroethyl Motif: Precision pKa Modulation

The incorporation of fluorine in medicinal chemistry is a cornerstone strategy for modulating ADMET properties[5][6]. The 2,2-difluoroethyl group attached to the azetidine nitrogen serves a highly specific biophysical purpose: pKa attenuation.

  • Causality: The hERG potassium channel features a promiscuous inner cavity lined with aromatic residues (e.g., Tyr652, Phe656) that engage in strong cation- π interactions with protonated basic amines[7]. To mitigate this cardiotoxic liability, the pKa of the amine must be lowered so that a smaller fraction of the drug is protonated at physiological pH (7.4)[8].

  • Mechanism: Fluorine is the most electronegative element[9]. The strong inductive electron-withdrawing effect (-I) of the two fluorine atoms at the β -position pulls electron density away from the azetidine nitrogen's lone pair[10]. Literature establishes that each β -fluorine atom reduces the pKa of an aliphatic amine by approximately 1.7 units[1]. Therefore, the difluoroethyl group predictably drops the pKa of the azetidine nitrogen from a highly basic ~10.0 down to a remarkably optimal ~6.5–7.5 range[1][8].

The 3-Amino Vector: Synthetic Tractability

The primary amine at the 3-position of the azetidine ring provides an ideal nucleophilic handle for library generation. Because it is separated from the difluoroethyl group by the azetidine core, its nucleophilicity remains largely intact, allowing for rapid functionalization via amide couplings, reductive aminations, or urea formations[11].

ScaffoldRationale N1 Aliphatic Amine Liability (High pKa > 9.0) N2 hERG Channel Inhibition & P-gp Efflux N1->N2 Causes N3 Azetidine Ring (Bioisostere, High Fsp3) N2->N3 Scaffold Hopping N4 2,2-Difluoroethyl Group (Inductive Electron Withdrawal) N2->N4 pKa Modulation N5 1-(2,2-Difluoroethyl)azetidin-3-amine (Optimized pKa ~ 6.5-7.5) N3->N5 Combine N4->N5 Combine

Logical workflow for selecting 1-(2,2-Difluoroethyl)azetidin-3-amine.

Quantitative Profiling: The Impact of Fluorination on ADMET

To illustrate the profound impact of this specific building block, the following table summarizes the theoretical physicochemical shifts observed when transitioning from standard saturated aza-heterocycles to the 1-(2,2-difluoroethyl)azetidin-3-amine scaffold. The data reflects the additive nature of fluorine on amine basicity as established in medicinal chemistry literature[1][8].

Scaffold / MotifCalculated Basic pKa (Tertiary N)Relative Lipophilicity (cLogP)hERG Liability RiskP-gp Efflux Risk
N-Ethylpiperazine~ 9.8ModerateHighHigh
N-Ethylazetidin-3-amine~ 10.0LowHighHigh
1-(2-Fluoroethyl)azetidin-3-amine~ 8.3LowModerateModerate
1-(2,2-Difluoroethyl)azetidin-3-amine ~ 6.6 Low-Moderate Low Low

Note: Lowering the pKa below 7.5 ensures that the majority of the drug molecules remain unionized in the systemic circulation, drastically reducing the affinity for the hERG channel's internal binding pocket[7][8].

Synthetic Tractability and Library Generation

The primary amine of 1-(2,2-difluoroethyl)azetidin-3-amine is highly amenable to parallel synthesis. In Fragment-Based Drug Discovery (FBDD) or late-stage lead optimization, this building block is typically coupled with diverse carboxylic acids to explore structure-activity relationships (SAR)[7].

SynthesisWorkflow S1 1-(2,2-Difluoroethyl) azetidin-3-amine R1 Amide Coupling (HATU, DIPEA, DMF) S1->R1 S2 Carboxylic Acid Building Blocks S2->R1 P1 Library Purification (Prep-HPLC) R1->P1 Crude LC-MS A1 In Vitro Screening (Target IC50 & hERG) P1->A1 Pure Cmpds

High-throughput synthesis and screening workflow for azetidine libraries.

Standardized Experimental Protocols

As a Senior Application Scientist, I mandate that all protocols be self-validating to prevent false positives and ensure reproducibility. Below are the definitive workflows for utilizing this compound.

Protocol 1: Chemoselective Amide Coupling (High-Throughput)

Causality: While the difluoroethyl group lowers the pKa of the tertiary azetidine nitrogen, the primary amine remains reactive. However, to ensure rapid and complete conversion without epimerization of the carboxylic acid partner, the highly active uronium coupling reagent HATU is utilized. DIPEA is strictly required to ensure the primary amine is fully free-based and nucleophilic.

Step-by-Step Methodology:

  • Preparation: In a 2 mL glass vial, dissolve the target carboxylic acid (0.1 mmol, 1.0 eq) and HATU (0.11 mmol, 1.1 eq) in anhydrous DMF (0.5 mL).

  • Activation: Add N,N-Diisopropylethylamine (DIPEA) (0.3 mmol, 3.0 eq). Stir the mixture at room temperature for 10 minutes to allow the formation of the active O-7-azabenzotriazol-1-yl ester.

  • Coupling: Add 1-(2,2-difluoroethyl)azetidin-3-amine (0.12 mmol, 1.2 eq) to the activated mixture. Stir at room temperature for 2 hours.

  • Self-Validation (Reaction Monitoring): Withdraw a 5 μ L aliquot, dilute in 100 μ L of Acetonitrile/Water (1:1), and inject into an LC-MS. Validation Check: The reaction is deemed complete only when the extracted ion chromatogram (EIC) shows >95% consumption of the carboxylic acid mass and the appearance of the desired product mass [M+H]+.

  • Purification: Filter the crude reaction mixture through a 0.45 μ m PTFE syringe filter. Purify directly via preparative Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid). Lyophilize the product fractions to yield the pure amide.

Protocol 2: Electrophysiological Validation of hERG Liability

Causality: Computational pKa predictions are insufficient for regulatory IND filings. The reduction in cardiotoxicity must be empirically validated using an automated patch-clamp assay, which directly measures the potassium tail currents in living cells[7].

Step-by-Step Methodology:

  • Cell Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human KCNH2 (hERG) gene. Harvest cells at 70-80% confluency and suspend them in extracellular recording solution.

  • Electrophysiological Setup: Load the cells onto an automated planar patch-clamp system (e.g., QPatch or SyncroPatch). Establish a high-resistance gigaseal (>1 G Ω ) and break into the whole-cell configuration.

  • Self-Validation (System Check): Apply a standard voltage step protocol (holding at -80 mV, depolarizing to +20 mV for 2 seconds, then repolarizing to -50 mV to elicit the tail current). Validation Check: Run a positive control (Dofetilide, 100 nM). The assay is only valid if Dofetilide produces >80% inhibition of the tail current.

  • Compound Application: Perfuse the test compound (synthesized in Protocol 1) at ascending concentrations (0.1 μ M, 1 μ M, 10 μ M, 30 μ M) with a 3-minute incubation per concentration to ensure steady-state block.

  • Data Analysis: Measure the peak amplitude of the hERG tail current at -50 mV. Plot the fractional block versus compound concentration and fit to a Hill equation to determine the IC50​ . Success Criteria: An IC50​>30μM confirms the successful mitigation of hERG liability via the difluoroethyl-azetidine scaffold.

Conclusion

The integration of 1-(2,2-difluoroethyl)azetidin-3-amine into a medicinal chemistry campaign is not merely a structural tweak; it is a calculated biophysical intervention. By leveraging the bioisosteric properties of the azetidine ring and the precise inductive pKa modulation of the difluoroethyl group, drug discovery professionals can systematically engineer out basicity-driven liabilities like hERG inhibition and P-gp efflux[1][2][8]. When coupled with rigorous, self-validating synthetic and biological protocols, this scaffold serves as a powerful engine for generating highly optimized, developable lead compounds.

References

  • The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry / Taylor & Francis. Available at: [Link]

  • Fluorine in medicinal chemistry. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Fluorine in medicinal chemistry. Progress in Medicinal Chemistry / PubMed. Available at:[Link]

  • Synthesis, Characterisation, and Assessment of Angular Spirocyclic Azetidines in Drug Discovery. Domainex. Available at:[Link]

  • “Linear” and “angular” spirocyclic azetidines in drug discovery. ResearchGate. Available at: [Link]

  • Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Modulation of the H-Bond Basicity of Functional Groups by α-Fluorine-Containing Functions. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC / NIH. Available at:[Link]

  • A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. Blumberg Institute. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1-(2,2-Difluoroethyl)azetidin-3-amine

Application Note: Synthesis and Isolation of 1-(2,2-Difluoroethyl)azetidin-3-amine Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Optim...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation of 1-(2,2-Difluoroethyl)azetidin-3-amine

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Protocol Optimization, and Analytical Validation

Introduction & Mechanistic Rationale

The incorporation of fluorinated motifs into small-molecule drug candidates is a cornerstone of modern medicinal chemistry. Specifically, the 2,2-difluoroethyl group is highly valued as a lipophilic hydrogen bond donor and a steric shield that can modulate the pKa of adjacent basic amines, thereby enhancing metabolic stability and blood-brain barrier penetration[1][2].

Synthesizing 1-(2,2-difluoroethyl)azetidin-3-amine presents a unique chemical challenge. Azetidines are highly strained, four-membered nitrogen heterocycles. Direct alkylation of the azetidine nitrogen using standard 2,2-difluoroethyl halides (bromides or iodides) is notoriously sluggish. The strong electron-withdrawing inductive effect of the adjacent gem-difluoro group destabilizes the transition state of the SN​2 reaction.

To overcome this activation energy barrier, this protocol utilizes 2,2-difluoroethyl trifluoromethanesulfonate (triflate) . The triflate is a superior, highly polarized leaving group that facilitates efficient nucleophilic substitution under mild conditions, preventing the need for harsh heating that could lead to ring-opening or degradation of the strained azetidine core[3][4].

Synthetic Pathway Visualization

The synthesis is a robust, two-step sequence: N-alkylation of a commercially available mono-protected diamine, followed by acidic deprotection to yield the target compound as a stable salt[5].

G SM 3-(Boc-amino)azetidine (Nucleophile) Int tert-Butyl (1-(2,2-difluoroethyl) azetidin-3-yl)carbamate SM->Int N-Alkylation DIPEA, DCM, 0°C to RT Reagent 2,2-Difluoroethyl triflate (Electrophile) Reagent->Int Product 1-(2,2-Difluoroethyl) azetidin-3-amine 2HCl Int->Product Deprotection (-Boc) Deprotect Acidic Cleavage (4M HCl in Dioxane)

Fig 1. Two-step synthetic workflow for 1-(2,2-difluoroethyl)azetidin-3-amine.

Step-by-Step Experimental Protocol

Stage 1: N-Alkylation (Synthesis of tert-Butyl (1-(2,2-difluoroethyl)azetidin-3-yl)carbamate)

Causality Check: The reaction is initiated at 0 °C to control the exothermic nature of the triflate reaction and minimize potential side reactions. N,N-Diisopropylethylamine (DIPEA) is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive triflate.

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Dissolution: Dissolve 3-(Boc-amino)azetidine (1.0 equivalent) in anhydrous Dichloromethane (DCM) to achieve a concentration of 0.2 M.

  • Base Addition: Add DIPEA (2.0 equivalents) to the solution in one portion. Stir for 5 minutes at room temperature to ensure homogeneity.

  • Cooling & Electrophile Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Dropwise, add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 equivalents) over 15 minutes. Note: 2,2-difluoroethyl triflate is a potent alkylating agent; handle strictly inside a fume hood with appropriate PPE[4].

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature naturally. Stir for 4–6 hours. Monitor reaction completion via TLC (Ninhydrin stain) or LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the intermediate as a pale yellow oil.

Stage 2: Deprotection (Synthesis of 1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride)

Causality Check: The Boc group is cleaved using anhydrous HCl in dioxane rather than aqueous acid. This prevents the formation of difficult-to-remove aqueous emulsions and allows the final product to precipitate directly out of the organic solution as a highly pure, easily filterable dihydrochloride salt.

  • Dissolution: Dissolve the purified intermediate from Stage 1 in a minimal amount of anhydrous DCM (approx. 0.5 M).

  • Acidic Cleavage: Cool the solution to 0 °C. Slowly add a solution of 4M HCl in 1,4-dioxane (10.0 equivalents).

  • Deprotection: Stir the mixture at room temperature for 2 hours. The evolution of CO2​ gas will be observed, and a white precipitate should begin to form as the free amine converts to the dihydrochloride salt.

  • Isolation: Add cold diethyl ether to the reaction mixture to maximize precipitation.

  • Filtration: Filter the resulting suspension through a Buchner funnel. Wash the filter cake thoroughly with cold diethyl ether to remove residual dioxane and tert-butyl chloride byproducts.

  • Drying: Dry the white solid under high vacuum for 12 hours to afford 1-(2,2-difluoroethyl)azetidin-3-amine dihydrochloride.

Quantitative Data & Reaction Parameters

Parameter / ReagentStoichiometry / ValueFunction / RationaleExpected Outcome
3-(Boc-amino)azetidine 1.0 eqPrimary starting materialN/A
2,2-Difluoroethyl triflate 1.1 eqAlkylating agentSlight excess ensures full conversion of the amine[4].
DIPEA 2.0 eqNon-nucleophilic baseNeutralizes triflic acid byproduct; prevents amine protonation.
4M HCl in Dioxane 10.0 eqDeprotecting agentLarge excess drives equilibrium; anhydrous conditions yield salt.
Stage 1 Yield N/AN-Alkylation efficiency75% - 85% (Isolated)
Stage 2 Yield N/ADeprotection efficiency> 90% (Isolated)
Product Appearance N/APhysical stateWhite to off-white crystalline solid[5].

References

  • ChemRxiv: 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy. Provides foundational context on the importance of the 2,2-difluoroethyl group in medicinal chemistry and the challenges of traditional fluoroalkylation. URL:[Link]

  • ResearchGate: 2,2‐Difluoroethylation of Heteroatom Nucleophiles via a Hypervalent Iodine Strategy. Further academic validation of the pKa modulation and lipophilicity enhancements provided by difluoroethylation. URL:[Link]

Sources

Application

Application Notes and Protocols for 1-(2,2-Difluoroethyl)azetidin-3-amine: A Versatile Building Block in Modern Drug Discovery

Introduction: The Ascendancy of Fluorinated Azetidines in Medicinal Chemistry The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Ascendancy of Fluorinated Azetidines in Medicinal Chemistry

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate a molecule's physicochemical and pharmacokinetic properties.[1][2][3] Fluorine's unique characteristics, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence metabolic stability, membrane permeability, and binding affinity.[1][4][5] Concurrently, the azetidine motif, a four-membered nitrogen-containing heterocycle, has gained prominence as a "privileged" scaffold in drug discovery.[6][7] Its inherent ring strain and rigid, three-dimensional structure can enhance solubility, metabolic stability, and provide novel vectors for molecular exploration.[6][7]

The convergence of these two powerful strategies is embodied in building blocks like 1-(2,2-difluoroethyl)azetidin-3-amine. This molecule synergistically combines the advantageous properties of both the difluoroethyl group and the azetidine core, presenting researchers with a versatile tool for lead optimization and the development of novel therapeutics. The difluoroethyl moiety can enhance lipophilicity and block metabolic oxidation at the ethyl position, while the azetidin-3-amine provides a key nucleophilic handle for a variety of synthetic transformations.[4][8]

These application notes provide a comprehensive guide to the practical use of 1-(2,2-difluoroethyl)azetidin-3-amine, offering detailed protocols and expert insights to empower researchers in their drug discovery endeavors.

Physicochemical Properties and Strategic Advantages

The strategic value of 1-(2,2-difluoroethyl)azetidin-3-amine stems from the interplay of its constituent parts. The introduction of the gem-difluoro group on the ethyl substituent significantly impacts the electronic properties of the molecule.

PropertyInfluence of the 1-(2,2-Difluoroethyl)azetidine MoietyReference
Basicity (pKa) The strong electron-withdrawing effect of the two fluorine atoms lowers the basicity (pKa) of the azetidine nitrogen compared to its non-fluorinated analog. This can be advantageous in reducing off-target effects associated with highly basic amines and can improve oral bioavailability by increasing the fraction of the neutral species at physiological pH.[1][9]
Lipophilicity (LogP) The difluoroethyl group generally increases the lipophilicity of the molecule. This can enhance membrane permeability and improve drug absorption and distribution. The precise impact on LogP can be influenced by the overall molecular context.[2][8]
Metabolic Stability The C-F bond is significantly stronger than a C-H bond, making the difluoroethyl group resistant to metabolic oxidation by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved pharmacokinetic profile.[3][4][5]
Conformational Rigidity The azetidine ring imposes a rigid conformation on the molecule, which can be beneficial for locking in a bioactive conformation and improving binding affinity to the target protein.[6][7]
Solubility While fluorination can increase lipophilicity, the presence of the nitrogen atom in the azetidine ring helps to maintain aqueous solubility, a critical factor for drug formulation and administration.[10]

Core Synthetic Applications: Detailed Protocols

1-(2,2-Difluoroethyl)azetidin-3-amine, typically available as its dihydrochloride salt, serves as a versatile primary amine for a range of crucial synthetic transformations.[11][12] The following protocols provide step-by-step guidance for its application in amide bond formation and reductive amination, two of the most common reactions in medicinal chemistry.

Protocol 1: Amide Bond Formation with Carboxylic Acids

Amide bond formation is a fundamental reaction in the synthesis of a vast array of pharmaceuticals.[13] The reduced basicity of 1-(2,2-difluoroethyl)azetidin-3-amine can sometimes present a challenge for standard coupling conditions. This protocol outlines a robust method using HATU, a highly effective coupling reagent, particularly for less nucleophilic amines.[13][14]

Workflow for Amide Bond Formation

cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification Carboxylic_Acid Carboxylic Acid Stir Stir at RT (2-16 h) Carboxylic_Acid->Stir Amine 1-(2,2-Difluoroethyl)azetidin-3-amine (as dihydrochloride salt) Amine->Stir Base DIPEA (4-5 eq) Base->Stir Solvent Anhydrous DMF Solvent->Stir Coupling_Reagent HATU (1.1-1.2 eq) Coupling_Reagent->Stir Quench Quench with H2O Stir->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify cluster_0 Reaction Setup cluster_1 Reaction and Work-up cluster_2 Purification Aldehyde_Ketone Aldehyde or Ketone Stir Stir at RT (4-24 h) Aldehyde_Ketone->Stir Amine 1-(2,2-Difluoroethyl)azetidin-3-amine (as dihydrochloride salt) Amine->Stir Base DIPEA (2-3 eq) Base->Stir Solvent 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) Solvent->Stir Reducing_Agent NaBH(OAc)3 (1.5-2.0 eq) Reducing_Agent->Stir Quench Quench with sat. NaHCO3 Stir->Quench Extract Extract with DCM Quench->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate Concentrate Dry->Concentrate Purify Column Chromatography Concentrate->Purify

Sources

Method

Application Note: Optimized Amide Coupling Strategies for 1-(2,2-Difluoroethyl)azetidin-3-amine in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, condition optimization, and scalable protocols for azetidine-based building blocks. Introduction:...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Content Focus: Mechanistic rationale, condition optimization, and scalable protocols for azetidine-based building blocks.

Introduction: The Strategic Value of the Fluorinated Azetidine Scaffold

In contemporary medicinal chemistry, the azetidine ring is widely recognized as a privileged scaffold. It provides conformational rigidification that frequently improves both the pharmacokinetic profile and target binding affinity of acyclic counterparts [1].

The specific building block 1-(2,2-difluoroethyl)azetidin-3-amine is highly valued for its unique physicochemical properties. The installation of the 2,2-difluoroethyl group at the N1 position is not merely a structural spacer; it serves a profound mechanistic purpose. The strong electron-withdrawing inductive effect of the fluorine atoms significantly lowers the pKa of the azetidine tertiary amine (typically dropping it from ~9.5 to ~6.5). This attenuation of basicity ensures that a larger fraction of the molecule remains un-ionized at physiological pH (7.4), which drastically improves passive membrane permeability and mitigates off-target hERG channel inhibition—a common liability of highly basic amines.

From a synthetic standpoint, this lowered basicity at N1 is highly advantageous. It reduces the nucleophilicity of the tertiary nitrogen, minimizing competitive side reactions (such as unwanted quaternization or N-oxidation) during amide bond formation, while leaving the primary amine at the C3 position sterically accessible and highly reactive.

Mechanistic Insights & Reagent Selection

Achieving high-yielding amide couplings with 1-(2,2-difluoroethyl)azetidin-3-amine requires selecting the appropriate coupling reagent based on the scale of the reaction and the steric/electronic nature of the carboxylic acid partner.

The Discovery Standard: HATU

For milligram-scale discovery chemistry, particularly when coupling sterically hindered or unreactive heteroaromatic carboxylic acids, HATU is the premier choice. The exceptional kinetics of HATU are driven by the "7-aza effect." The pyridine nitrogen of the HOAt (7-azabenzotriazole) leaving group provides anchimeric assistance, stabilizing the incoming primary amine of the azetidine through a hydrogen-bonded, 7-membered cyclic transition state [2].

Critical Causality: When using HATU, the order of addition is paramount. If 1-(2,2-difluoroethyl)azetidin-3-amine is mixed with HATU prior to the activation of the carboxylic acid, the primary amine will rapidly attack the uronium carbon of HATU, forming a dead-end tetramethylguanidine byproduct [3]. Pre-activation of the acid is mandatory.

The Process Standard: T3P (Propylphosphonic Anhydride)

When transitioning to multi-gram scale-up, or when coupling chiral carboxylic acids prone to epimerization, HATU becomes suboptimal due to the generation of explosive HOAt and challenging-to-remove tetramethylurea (TMU) byproducts.

T3P operates via the formation of a mixed anhydride intermediate. It is less aggressively reactive than HATU, which virtually eliminates the risk of alpha-proton abstraction and subsequent epimerization [4]. Furthermore, T3P is a self-validating green reagent: its sole byproduct is a highly water-soluble propylphosphonic acid, allowing for isolation of the pure amide via a simple liquid-liquid extraction without the need for column chromatography [5].

Comparative Quantitative Data

The following table summarizes the optimized parameters for both coupling strategies, providing a direct comparison to guide reagent selection.

ParameterProtocol A: Discovery Scale (HATU)Protocol B: Process Scale (T3P)
Optimal Scale < 1 Gram> 1 Gram to Kilogram
Coupling Reagent HATU (1.2 equiv)T3P (1.5 equiv, 50% wt in EtOAc)
Base DIPEA (3.0 equiv)DIPEA or Pyridine (3.0 equiv)
Preferred Solvent DMF or DCMEtOAc or 2-MeTHF
Reaction Time 1 - 2 Hours4 - 12 Hours
Epimerization Risk ModerateVery Low
Average Yield 85 - 95%80 - 90%
Byproduct Removal Basic aqueous wash (pH > 9)Neutral water wash (pH ~7)

Workflow Visualization

The decision-making process for selecting the appropriate coupling conditions is mapped below.

G Start Amide Coupling: 1-(2,2-Difluoroethyl)azetidin-3-amine Decision Evaluate Scale & Substrate Properties Start->Decision Discovery Discovery Scale Sterically Hindered Acid Decision->Discovery Milligram scale Process Process Scale / Scale-up Epimerization-Prone Acid Decision->Process Gram/Kilogram scale HATU Protocol A: HATU / DIPEA Fast kinetics, 7-aza effect Discovery->HATU T3P Protocol B: T3P / DIPEA Zero epimerization, easy workup Process->T3P

Decision workflow for selecting optimal amide coupling conditions based on scale and substrate.

Experimental Methodologies

Protocol A: Discovery-Scale Amidation (HATU/DIPEA)

Designed for maximum conversion speed and coupling of sterically hindered substrates.

Step-by-Step Procedure:

  • Pre-activation: In an oven-dried flask under nitrogen, dissolve the carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv).

  • Add HATU (1.2 equiv) in one portion. Stir the reaction mixture at room temperature for 15 minutes.

    • Causality Check: The solution will typically transition to a pale yellow/orange color, indicating the successful formation of the OAt-active ester.

  • Amine Addition: Add 1-(2,2-difluoroethyl)azetidin-3-amine (1.1 equiv) dropwise as a solution in DMF. Stir at room temperature for 1–2 hours.

  • Self-Validating Workup: Dilute the mixture with Ethyl Acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ (3x) and brine (1x).

    • Validation: The repeated basic washes (pH > 9) are chemically required to deprotonate and partition the explosive HOAt byproduct into the aqueous layer. LC-MS of the organic layer should confirm the absence of the m/z 137 [HOAt+H]⁺ peak.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via reverse-phase HPLC if trace tetramethylurea (TMU) persists.

Protocol B: Process-Scale Amidation (T3P/DIPEA)

Designed for safety, scalability, and preservation of chiral integrity.

Step-by-Step Procedure:

  • Preparation: In a jacketed reactor, suspend the carboxylic acid (1.0 equiv, 50 mmol) and 1-(2,2-difluoroethyl)azetidin-3-amine (1.05 equiv) in Ethyl Acetate (EtOAc) (0.5 M).

  • Base Addition: Add DIPEA (3.0 equiv) and cool the mixture to 0–5 °C.

  • Coupling: Add T3P (1.5 equiv, 50% wt solution in EtOAc) dropwise over 30 minutes to manage the mild exotherm.

    • Causality Check: T3P is added last to ensure the mixed anhydride intermediate is captured by the amine immediately upon formation, preventing any off-cycle degradation.

  • Warm the reaction to room temperature and stir for 4–12 hours until complete consumption of the acid is observed via UPLC.

  • Self-Validating Workup: Quench the reaction by adding an equal volume of deionized water. Stir vigorously for 15 minutes, then separate the layers. Wash the organic layer with saturated aqueous NaHCO₃ and brine.

    • Validation: The complete partitioning of the propylphosphonic acid byproduct into the aqueous layer during the neutral water wash self-validates the purification. Evaporation of the organic layer typically yields the target amide at >95% purity without chromatographic intervention.

References

  • A Single-Step Synthesis of Azetidine-3-amines The Journal of Organic Chemistry URL:[Link] [1]

  • HATU and HBTU Peptide Coupling: Mechanism and Bench Utility PeptideChemistry.org URL:[Link] [2]

  • HATU coupling - what's the best order? r/Chempros (Chemistry Professional Forum) URL:[Link][3]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters URL:[Link] [4]

  • Propylphosphonic anhydride (T3P®): An expedient reagent for organic synthesis Review Journal of Chemistry URL:[Link] [5]

Application

Application Notes &amp; Protocols: Reductive Amination Methods Using 1-(2,2-Difluoroethyl)azetidin-3-amine

Introduction: The Strategic Value of the 1-(2,2-Difluoroethyl)azetidine Moiety In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a cornerstone strategy for enhancing pharmacologic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the 1-(2,2-Difluoroethyl)azetidine Moiety

In modern medicinal chemistry, the incorporation of fluorine atoms into drug candidates is a cornerstone strategy for enhancing pharmacological properties.[1] The 2,2-difluoroethyl group, in particular, is highly valued for its ability to improve metabolic stability, modulate lipophilicity, and enhance binding affinity by acting as a bioisostere for other functional groups.[2][3][4][5] When combined with the azetidine scaffold—a strained four-membered heterocycle known for conferring desirable properties such as improved solubility and metabolic stability while providing a novel three-dimensional exit vector—the resulting motif becomes a powerful tool in drug design.[6][7][8]

1-(2,2-Difluoroethyl)azetidin-3-amine is a key building block that provides direct access to this privileged scaffold. Reductive amination stands out as one of the most robust and versatile methods for its incorporation into target molecules.[9][10][11] This one-pot reaction, which couples an amine with an aldehyde or ketone, offers high efficiency and broad functional group tolerance, making it an indispensable transformation in the synthesis of complex pharmaceutical intermediates.[12] This guide provides a detailed overview of the reaction mechanism, a comparative analysis of common methodologies, and field-tested protocols for the successful application of 1-(2,2-Difluoroethyl)azetidin-3-amine in reductive amination.

The Reaction Mechanism: A Stepwise View

Reductive amination is a sequential, one-pot process that proceeds through two key stages: the formation of an iminium ion followed by its immediate reduction.[13][14] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

  • Iminium Ion Formation : The reaction initiates with the nucleophilic attack of the primary amine, 1-(2,2-difluoroethyl)azetidin-3-amine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a transient hemiaminal intermediate.

  • Dehydration : Under neutral or weakly acidic conditions, the hemiaminal undergoes dehydration, eliminating a molecule of water to form a protonated imine, known as an iminium ion. This step is typically the rate-limiting step and can be catalyzed by a mild acid.[15][16]

  • Hydride Reduction : A selective hydride reducing agent, present in the reaction mixture, then rapidly reduces the C=N double bond of the iminium ion to yield the final secondary amine product. The key to success is a reducing agent that reduces the iminium ion significantly faster than it reduces the starting carbonyl compound.[17]

Caption: The reaction pathway from carbonyl and amine to the final product.

Selecting the Optimal Reducing Agent

The choice of reducing agent is paramount for a successful reductive amination. The ideal reagent should be mild enough to avoid reducing the starting aldehyde or ketone but potent enough to efficiently reduce the iminium intermediate.

ReagentFormulaKey AdvantagesKey Disadvantages
Sodium Triacetoxyborohydride (STAB) NaBH(OAc)₃Highly selective for iminium ions over carbonyls[17][18]. Mild, non-toxic byproducts. Effective in various solvents (DCE, THF, MeCN)[18]. Broad substrate scope.[19]Moisture sensitive. More expensive than other borohydrides.
Sodium Cyanoborohydride NaBH₃CNEffective and widely used. Stable in weakly acidic to neutral media.[17]Highly toxic (releases HCN gas in strong acid). Slower reactions with some substrates.[17]
Sodium Borohydride NaBH₄Inexpensive and readily available.Non-selective : readily reduces aldehydes and ketones. Requires a two-step procedure (imine formation first, then reduction).[12][18]

Recommendation: For one-pot direct reductive aminations with 1-(2,2-Difluoroethyl)azetidin-3-amine, Sodium Triacetoxyborohydride (STAB) is the superior choice due to its exceptional selectivity, safety profile, and high yields.[19]

Detailed Experimental Protocols

The following protocols are designed to be robust starting points for researchers. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The amine starting material is often supplied as a dihydrochloride salt, which must be neutralized to the free base before use or by adding a suitable base in situ.

Protocol 1: Direct Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This is the recommended one-pot procedure for most aldehydes and ketones.

  • Reagents & Materials:

    • 1-(2,2-Difluoroethyl)azetidin-3-amine (or its dihydrochloride salt)

    • Aldehyde or Ketone (1.0 equiv)

    • Sodium Triacetoxyborohydride (STAB) (1.3 - 1.5 equiv)

    • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 equiv, only if using the amine salt)

    • Glacial Acetic Acid (optional, for sluggish ketones)

    • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

    • Brine, Anhydrous Magnesium or Sodium Sulfate (MgSO₄/Na₂SO₄)

    • Rotary evaporator, Magnetic stirrer, Standard glassware

  • Step-by-Step Methodology:

    • Preparation (using Amine Salt): To a round-bottom flask under an inert atmosphere (N₂ or Argon), add the aldehyde/ketone (1.0 equiv), 1-(2,2-Difluoroethyl)azetidin-3-amine dihydrochloride (1.05 equiv), and anhydrous DCE (to make a ~0.1 M solution based on the carbonyl).

    • Neutralization: Add triethylamine (2.2 equiv) to the suspension and stir for 15-20 minutes at room temperature to generate the free amine in situ.

    • Iminium Formation: Stir the mixture for 30-60 minutes at room temperature. For less reactive ketones, adding a catalytic amount of glacial acetic acid (0.1 equiv) may be beneficial.[18]

    • Reduction: Add Sodium Triacetoxyborohydride (1.5 equiv) portion-wise over 5-10 minutes. Note: The reaction may be mildly exothermic.

    • Reaction Monitoring: Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting carbonyl is consumed.

    • Workup & Quenching: Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

    • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

    • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purification: Purify the crude residue via flash column chromatography on silica gel to obtain the desired product.

Protocol 2: Two-Step Indirect Method with Sodium Borohydride

This method is useful when dialkylation is a concern or when using the less selective but more economical NaBH₄.[12][18]

  • Step A: Imine Formation

    • Dissolve the aldehyde/ketone (1.0 equiv) and 1-(2,2-Difluoroethyl)azetidin-3-amine (free base, 1.05 equiv) in methanol (MeOH) in a round-bottom flask.

    • Add a dehydrating agent like anhydrous MgSO₄.

    • Stir at room temperature for 2-4 hours until imine formation is complete (monitored by TLC/LC-MS).

    • Filter off the dehydrating agent and concentrate the filtrate under reduced pressure. The crude imine can often be used directly in the next step.

  • Step B: Reduction

    • Re-dissolve the crude imine in methanol (MeOH).

    • Cool the solution to 0 °C in an ice bath.

    • Add Sodium Borohydride (NaBH₄) (1.5 equiv) portion-wise, maintaining the temperature below 10 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Perform the workup and purification as described in Protocol 1 (Steps 6-9).

Workflow start Reactant Preparation (Amine, Carbonyl, Solvent) reaction In Situ Imine Formation (RT, 30-60 min) start->reaction reduction Addition of Reducing Agent (e.g., STAB) reaction->reduction stir Reaction Stirring (RT, 2-24h) Monitor by TLC/LC-MS reduction->stir quench Aqueous Quench (sat. NaHCO₃) stir->quench extract Workup & Extraction (DCM or EtOAc) quench->extract purify Drying, Concentration & Purification (Column Chromatography) extract->purify product Characterized Product (NMR, MS) purify->product

Caption: A typical experimental workflow for one-pot reductive amination.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Incomplete Reaction / Low Conversion 1. Insufficient reaction time.2. Poor quality of reducing agent (degraded by moisture).3. Sterically hindered substrate.4. Incomplete neutralization of amine salt.1. Extend reaction time and continue monitoring.2. Use a fresh bottle of STAB.3. For ketones, add catalytic acetic acid; consider gentle heating (40-50 °C).4. Ensure adequate base (2.2 equiv) is used and stirred sufficiently before adding STAB.
Significant Carbonyl Reduction (Alcohol Byproduct) 1. Reducing agent is not selective enough (e.g., NaBH₄ in one-pot).2. Water present in the reaction, leading to STAB decomposition and borane reduction.1. Switch to the recommended STAB protocol.2. Ensure all glassware is dry and use anhydrous solvents.
Dialkylation of the Amine 1. The newly formed secondary amine is reacting with another equivalent of the aldehyde.1. Use the two-step procedure (Protocol 2).2. Ensure stoichiometry is precise (no large excess of the aldehyde). This is less common with STAB, which is sterically hindered.[17]
Complex Mixture of Products 1. Unstable aldehyde or ketone substrate.2. Side reactions due to incompatible functional groups.1. Check the stability of the carbonyl substrate under weakly acidic conditions.2. Although STAB is very tolerant[18], highly sensitive groups may require protection.

Conclusion

The reductive amination of 1-(2,2-Difluoroethyl)azetidin-3-amine is a highly effective and reliable method for incorporating the valuable difluoroethyl-azetidine scaffold into molecules of interest. By leveraging the selectivity of Sodium Triacetoxyborohydride, researchers can achieve high yields in a convenient one-pot procedure with broad substrate scope. The protocols and insights provided in this guide serve as a comprehensive resource for scientists in drug discovery and development, enabling the efficient synthesis of novel chemical entities with potentially enhanced pharmacological profiles.

References

  • Chemistry Steps. (2024). Reductive Amination. [Link]

  • Cronin, B. et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

  • Organic Chemistry Tutor. Reductive Amination. [Link]

  • Wikipedia. Reductive amination. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Why 2,2-Difluoroethanol is Essential for Modern Organic Synthesis. [Link]

  • Molander, G. A., & Dehmel, F. (2009). Functionalization of Organotrifluoroborates: Reductive Amination. PMC. [Link]

  • Wang, X. et al. (2019). 1,1-Difluoroethyl chloride (CH3CF2Cl), a novel difluoroalkylating reagent for 1,1-difluoroethylation of arylboronic acids. PMC. [Link]

  • Myers, A. G. Reductive amination of carbonyl compounds. Harvard University. [Link]

  • Tlili, A. (2020). Synthesis of Fluorinated Amines: A Personal Account. PMC. [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2012). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201–216). [Link]

  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au. [Link]

  • Guzel, V. et al. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry. [Link]

  • Böhm, H.-J. et al. (2008). The role of fluorine in medicinal chemistry. Tandfonline. [Link]

  • Carvalho, M. F. et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]

  • Graham, E. A. B. et al. (2022). 18F-Difluoromethyl(ene) Motifs via Oxidative Fluorodecarboxylation with [18F]Fluoride. PMC. [Link]

  • Organic Chemistry Portal. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. [Link]

  • Wróblewska, A. et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

  • Rogoza, A. V. et al. (2022). Mechanochemical Synthesis of Fluorinated Imines. MDPI. [Link]

  • Touchette, K. M. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign. [Link]

  • Macmillan Group. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Princeton University. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • NextSDS. 1-(2,2-difluoroethyl)azetidin-3-amine — Chemical Substance Information. [Link]

  • Hampton, A. et al. (2024). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. PMC. [Link]

  • Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. Heterocycles. [Link]

  • University of Nottingham Repository. (2021). New Methods for the Construction of Fluorinated Cyclic Amines and Amides. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination. [Link]

  • Serna-Saldívar, M., & Sarlah, D. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. PMC. [Link]

  • ResearchGate. (2012). Preparation and Synthetic Applications of Azetidines. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving reaction yield in 1-(2,2-Difluoroethyl)azetidin-3-amine synthesis

Welcome to the Technical Support Center for the synthesis of 1-(2,2-Difluoroethyl)azetidin-3-amine . As a Senior Application Scientist, I have designed this hub to help you navigate the specific kinetic and thermodynamic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-(2,2-Difluoroethyl)azetidin-3-amine . As a Senior Application Scientist, I have designed this hub to help you navigate the specific kinetic and thermodynamic challenges associated with fluoroalkylation.

The introduction of a 2,2-difluoroethyl group onto an azetidine ring is notoriously difficult. The strong electron-withdrawing nature of the fluorine atoms decreases the electrophilicity of the adjacent carbon while increasing the acidity of the α-protons. This frequently leads to competitive elimination reactions rather than the desired nucleophilic substitution. This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols necessary to optimize your reaction yields.

Part 1: Mechanistic Overview & Workflow

To improve your yield, you must kinetically favor the SN​2 substitution pathway while suppressing the E2 elimination pathway. The diagram below illustrates the divergent chemical pathways based on your choice of reagents and conditions.

G SM tert-Butyl azetidin-3-ylcarbamate (Starting Material) SN2 SN2 Pathway (Kinetic Control, 0°C) SM->SN2 E2 E2 Pathway (Thermodynamic, Heat/Strong Base) SM->E2 Reagent 2,2-Difluoroethyl triflate (Alkylating Agent) Reagent->SN2 Reagent->E2 Int Boc-1-(2,2-Difluoroethyl)azetidin-3-amine (Desired Intermediate) SN2->Int DIPEA, THF Byprod 1,1-Difluoroethene (Gas) + Triflic Acid E2->Byprod Excess Heat / M2CO3 Deprot Acidic Deprotection (HCl in Dioxane) Int->Deprot Prod 1-(2,2-Difluoroethyl)azetidin-3-amine (Final Product) Deprot->Prod Boc Removal

Reaction pathways in the synthesis of 1-(2,2-difluoroethyl)azetidin-3-amine.

Part 2: Frequently Asked Questions (FAQs)

Q: Why is the yield of N-alkylation with 2,2-difluoroethyl halides (bromide/iodide) typically so low? A: The strongly electron-withdrawing −CF2​H group reduces the electrophilicity of the adjacent CH2​ carbon, raising the activation energy required for the SN​2 transition state. To compensate, chemists often increase the temperature. However, this thermal energy preferentially accelerates the competing E2 elimination pathway, causing the base to abstract a proton and expel the halide to form 1,1-difluoroethene gas[1].

Q: Which alkylating agent should I use to prevent this elimination? A: You should strictly use 2,2-difluoroethyl trifluoromethanesulfonate (triflate) . The triflate is an exceptional leaving group that drastically lowers the SN​2 activation barrier. This allows the alkylation to proceed efficiently at 0 °C to room temperature, kinetically freezing out the E2 elimination pathway[2].

Q: What is the optimal base and solvent system? A: Use N,N-Diisopropylethylamine (DIPEA) in a polar aprotic solvent like THF or 1,4-dioxane . DIPEA is sterically hindered and acts as a non-nucleophilic base. It is basic enough to neutralize the generated triflic acid but too bulky to efficiently abstract the α-proton from the fluoroethyl group, thereby preventing base-catalyzed degradation[2]. Avoid inorganic bases like K2​CO3​ or Cs2​CO3​ at elevated temperatures, as their surface basicity promotes elimination.

Q: How do I prevent over-alkylation or dialkylation of the azetidine? A: Direct alkylation of unprotected azetidin-3-amine leads to complex mixtures. You must use an exocyclic amine protecting group. Starting with tert-butyl azetidin-3-ylcarbamate ensures that alkylation occurs exclusively at the ring nitrogen (N1). The Boc group can be quantitatively removed in the final step[3].

Part 3: Troubleshooting Guide

Observed IssueScientific CauseCorrective Action
Vigorous gas evolution upon adding the alkylating agent. Base-mediated E2 elimination is occurring, converting the reagent into 1,1-difluoroethene gas.Cool the reaction mixture strictly to 0 °C before the dropwise addition of the triflate. Ensure you are using DIPEA, not a stronger/harder base.
High recovery of unreacted starting material. 2,2-Difluoroethyl triflate has degraded. Triflates are highly moisture-sensitive and hydrolyze to triflic acid and alcohol.Use freshly distilled or newly purchased, properly stored 2,2-difluoroethyl triflate. Purge the reaction vessel with Argon.
Massive product loss during final aqueous workup. 1-(2,2-Difluoroethyl)azetidin-3-amine is a highly polar, low-molecular-weight free base. It is highly water-soluble and volatile.Do not perform an aqueous extraction on the final product. Isolate the product exclusively as the dihydrochloride salt via direct precipitation from the organic solvent.

Part 4: Quantitative Data: Reagent & Condition Optimization

The following table summarizes the expected yields based on the kinetic and thermodynamic variables chosen for the N1-alkylation step.

Alkylating AgentBaseSolventTemp (°C)Primary PathwayExpected Yield (%)
2,2-Difluoroethyl Bromide K2​CO3​ DMF80 E2 Elimination< 20
2,2-Difluoroethyl IodideDIPEAMeCN60Mixed SN​2 / E2 35 - 45
2,2-Difluoroethyl Triflate Cs2​CO3​ THF25Mixed SN​2 / E2 50 - 60
2,2-Difluoroethyl Triflate DIPEA THF 0 to 25 SN​2 Alkylation 80 - 90

Part 5: Standard Operating Protocol (SOP)

This self-validating protocol utilizes the optimized conditions to ensure maximum yield and purity.

Step 1: N-Alkylation (Formation of Boc-Intermediate)
  • Preparation: In an oven-dried flask under an Argon atmosphere, dissolve tert-butyl azetidin-3-ylcarbamate (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Base Addition: Add DIPEA (1.5 eq) to the solution. Stir and cool the mixture to 0 °C using an ice bath.

  • Alkylation: Add 2,2-difluoroethyl trifluoromethanesulfonate (1.1 eq) dropwise over 15 minutes.

    • Self-Validation Checkpoint: Observe the reaction. The absence of bubbling (gas evolution) confirms that the E2 elimination pathway is successfully suppressed.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12 hours.

  • Monitoring: Check reaction completion via LC-MS. The mass of the starting material ( [M+H]+=173 ) should be fully replaced by the intermediate ( [M+H]+=237 ).

  • Workup: Quench with saturated aqueous NaHCO3​ . Extract with Ethyl Acetate (3x). Wash the combined organics with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

Step 2: Deprotection & Salt Isolation
  • Deprotection: Dissolve the crude Boc-intermediate in anhydrous Dichloromethane (DCM) (0.3 M).

  • Acid Cleavage: Slowly add 4N HCl in Dioxane (5.0 eq). Stir at room temperature for 4 hours.

    • Self-Validation Checkpoint: As the Boc group is cleaved, the highly polar 1-(2,2-difluoroethyl)azetidin-3-amine dihydrochloride salt will become insoluble in the DCM/Dioxane mixture and precipitate as a white solid. This visual cue validates the success of the deprotection.

  • Isolation: Filter the precipitate under a nitrogen blanket (the salt can be hygroscopic). Wash the filter cake with cold diethyl ether to remove residual organic impurities.

  • Drying: Dry the solid in a vacuum oven at 40 °C to afford the pure 1-(2,2-difluoroethyl)azetidin-3-amine dihydrochloride.

Part 6: References

  • A Single-Step Synthesis of Azetidine-3-amines Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • 2,2-Difluoroethylation of heteroatom nucleophiles via a hypervalent iodine strategy Source: ChemRxiv URL:[Link]

  • Discovery of the TLR7/8 Antagonist MHV370 for Treatment of Systemic Autoimmune Diseases Source: PubMed Central (PMC) / Journal of Medicinal Chemistry URL:[Link]

Sources

Optimization

Technical Support Center: Chromatography &amp; Purification of 1-(2,2-Difluoroethyl)azetidin-3-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-(2,2-Difluoroethyl)azetidin-3-amine.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with 1-(2,2-Difluoroethyl)azetidin-3-amine. This highly polar aliphatic diamine features a primary amine and a tertiary azetidine nitrogen. Because it lacks a UV chromophore and is highly basic, standard reversed-phase methods and conventional UV detection will fail. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-yield, high-purity recovery.

Purification Decision Workflow

PurificationWorkflow Start Crude 1-(2,2-Difluoroethyl) azetidin-3-amine CheckUV Detection Strategy: UV-Vis Ineffective (No Chromophore) Start->CheckUV AltDetect Use LC-MS (ESI+), CAD, or ELSD CheckUV->AltDetect Universal Detection Scale What is the Purification Scale? AltDetect->Scale PrepSilica Preparative Scale (>1g) Normal Phase Silica Scale->PrepSilica Large Scale PrepLC Analytical/Semi-Prep (<1g) Liquid Chromatography Scale->PrepLC High Purity Modifier Add 1% Et3N or NH4OH to DCM/MeOH Eluent PrepSilica->Modifier Prevent Tailing SaltForm Isolate as bis-TFA or 2HCl Salt for Stability Modifier->SaltForm Post-Purification HILIC HILIC Mode (Amide/Penta-hydroxy) PrepLC->HILIC Best for Polar Amines RPLC Reversed-Phase (Requires Ion-Pairing) PrepLC->RPLC Alternative

Decision tree for the chromatography and purification of 1-(2,2-Difluoroethyl)azetidin-3-amine.

Troubleshooting & FAQs

Q: Why does 1-(2,2-difluoroethyl)azetidin-3-amine elute in the void volume on standard reversed-phase (C18) columns? A: At typical physiological or acidic pH, both the primary amine and the azetidine nitrogen are protonated, making the molecule extremely hydrophilic. Standard C18 stationary phases rely on hydrophobic partitioning, which is insufficient for retaining such highly polar, protonated species[1]. Solution: Switch to Hydrophilic Interaction Liquid Chromatography (HILIC). HILIC utilizes a polar stationary phase and a highly organic mobile phase (where water acts as the strong eluting solvent), allowing polar analytes to partition into a water-enriched layer on the stationary phase surface[2][3].

Q: I am attempting normal-phase flash chromatography, but I observe severe peak tailing and poor mass recovery. How can I resolve this? A: The basic nitrogen atoms in the azetidine ring and the primary amine interact strongly with acidic residual silanols on bare silica gel via hydrogen bonding and cation-exchange mechanisms. This causes irreversible adsorption. Solution: You must suppress these secondary interactions. Add a volatile basic modifier, such as 1% triethylamine (Et N) or 1% aqueous ammonium hydroxide (NH OH), to your mobile phase (e.g., a step gradient of MeOH in DCM)[4]. Pre-equilibrating the column with the basic modifier is highly recommended to deactivate the silanol sites before loading the sample.

Q: My UV chromatogram shows no peaks, but NMR confirms the product is present. What is happening? A: 1-(2,2-Difluoroethyl)azetidin-3-amine lacks an extended conjugated -system or aromatic ring, meaning it does not possess a chromophore for UV-Vis detection. Solution: Employ universal or mass-based detection methods. Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) are excellent for non-UV active compounds. Alternatively, use Mass Spectrometry (LC-MS) in positive electrospray ionization (ESI+) mode, tracking the ion[5].

Q: My isolated free base degrades or evaporates over time. How should I store it? A: The free base of low-molecular-weight aliphatic amines can be volatile and prone to oxidative degradation. Solution: It is highly recommended to isolate and store the final product as a bis(trifluoroacetic acid) salt or dihydrochloride salt[6][7][8].

Self-Validating Experimental Methodologies

Protocol A: HILIC-CAD/MS Analytical Method for Purity Assessment

Causality: Using an ammonium formate buffer controls the ionization state of the amines and the stationary phase, ensuring reproducible retention and sharp peak shapes while maintaining MS/CAD compatibility[5].

  • Column Selection: Select a HILIC-specific column (e.g., Amide or Penta-hydroxy bonded silica) with 2.7 µm superficially porous particles to maximize efficiency[5].

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium formate in LC-MS grade Water, adjusted to pH 3.0 with formic acid. (Ensures full protonation of the amines).

    • Mobile Phase B: 95% Acetonitrile / 5% Water containing 10 mM Ammonium formate.

  • Sample Dilution: Dissolve the sample in a diluent matching the initial mobile phase conditions (e.g., 95% Acetonitrile). Crucial: Injecting a highly aqueous sample into a HILIC system will disrupt the stationary phase water layer and cause severe peak distortion.

  • Gradient Elution: Start at 95% B. Ramp down to 60% B over 10 column volumes to elute the highly polar diamine[9].

  • Validation Checkpoint: Before injecting your sample, inject a system suitability standard of a known polar amine (e.g., benzylamine). Verify that the retention time is stable across three consecutive injections. Inadequate column equilibration is the leading cause of retention time drift in HILIC[2].

Protocol B: Preparative Scale Isolation via Modified Silica Gel

Causality: For multi-gram scale, normal phase is cost-effective, but the basic amines must be shielded from active silanols to prevent tailing[4].

  • Column Preparation: Pack a silica gel column and flush with 2 column volumes of Dichloromethane (DCM) containing 1% Triethylamine (Et N) to neutralize active silanols[4].

  • Sample Loading: Dissolve the crude mixture in a minimum volume of DCM.

  • Elution: Run a step gradient from 0% to 15% Methanol in DCM, maintaining 1% Et N throughout the run[4][8].

  • Validation Checkpoint (2D TLC): Because UV is blind to this molecule, perform a 2D TLC validation. Spot the crude mixture, develop the plate in DCM/MeOH/Et N (90:9:1), dry completely, rotate 90 degrees, and develop again. Visualize with Ninhydrin stain. A single spot exactly on the diagonal confirms the amine is stable and not streaking irreversibly on the silica surface.

  • Salt Formation: Post-purification, treat the pooled fractions containing the product with methanolic HCl (3N), then evaporate under reduced pressure to isolate the stable dihydrochloride salt[8].

Quantitative Data Summaries

Table 1: Comparison of Chromatographic Modes for 1-(2,2-Difluoroethyl)azetidin-3-amine

ModeStationary PhaseMobile Phase StrategyRetention MechanismSuitability
HILIC Amide, Diol, Penta-hydroxy SilicaHigh ACN (>80%), Aqueous Buffer (Ammonium Formate pH 3)Partitioning into a water-enriched stationary layerOptimal. Excellent retention of polar diamines; MS/CAD compatible.
Reversed-Phase C18, AQ-C18Water/MeOH gradient with 0.1% TFA or HFBAHydrophobic interaction of the neutralized ion-pair complexModerate. Good resolution, but strong ion-pairing agents suppress MS signals.
Normal Phase Bare Silica GelDCM / MeOH step gradient with 1% Et NAdsorption via polar interactionsGood for Scale-up. Requires basic modifiers to prevent irreversible amine binding.

Table 2: Recommended HILIC-MS Gradient Profile

Time (min)% Mobile Phase A (10mM NH HCO , pH 3.0)% Mobile Phase B (95% ACN, 5% Water, 10mM NH HCO )Flow Rate (mL/min)Curve
0.05950.4Initial Hold
2.05950.4Isocratic
8.040600.4Linear Ramp
10.040600.4Wash
10.15950.4Re-equilibration
15.05950.4End

Sources

Troubleshooting

Technical Support Center: Storage &amp; Handling of 1-(2,2-Difluoroethyl)azetidin-3-amine

Welcome to the dedicated technical support and troubleshooting hub for 1-(2,2-Difluoroethyl)azetidin-3-amine (CAS 1343973-39-6)[1]. This guide is engineered for researchers, analytical scientists, and drug development pr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for 1-(2,2-Difluoroethyl)azetidin-3-amine (CAS 1343973-39-6)[1]. This guide is engineered for researchers, analytical scientists, and drug development professionals handling this highly specialized fluorinated building block.

Core Principles of Azetidine Stability (Expertise & Experience)

1-(2,2-Difluoroethyl)azetidin-3-amine features a strained four-membered azetidine ring, an electron-withdrawing 2,2-difluoroethyl group at N1, and a primary amine at C3. The primary stability concern for this class of compounds is the thermodynamic drive for ring-opening due to severe geometric strain[2].

While the electron-withdrawing nature of the fluorinated ethyl group slightly reduces the basicity of the azetidine nitrogen, the primary amine at C3 remains highly nucleophilic. The Causality of Degradation: If stored as a free base, this nucleophilic C3 amine can attack the strained azetidine ring of adjacent molecules, leading to intermolecular ring-opening and runaway oligomerization. Furthermore, acidic conditions can protonate the azetidine nitrogen, catalyzing ring-opening reactions via solvent or halide nucleophilic attack[2].

To mitigate these inherent instabilities, commercial vendors predominantly supply this compound as a bis(trifluoroacetic acid) salt or a dihydrochloride salt [3]. The salt form protonates both nitrogen centers, effectively quenching nucleophilicity and preventing auto-polymerization.

G A 1-(2,2-Difluoroethyl) azetidin-3-amine (Free Base) B Acidic Media (pH < 4) A->B Protonation C Ambient Air (CO2 + Moisture) A->C Exposure D Thermal Stress (> 25°C) A->D Prolonged Storage E Ring-Opening Degradants B->E Nucleophilic Attack F Carbamate Formation C->F Amine-CO2 Adduct G Oligomerization / Polymerization D->G Intermolecular Attack

Thermodynamic and kinetic degradation pathways of 1-(2,2-Difluoroethyl)azetidin-3-amine.

Frequently Asked Questions (FAQs)

Q1: Why did my compound turn yellow and become highly viscous after a week at room temperature? A1: This is a classic symptom of oligomerization. As a free base, the primary amine acts as a nucleophile, attacking the strained azetidine ring of neighboring molecules. This process is heavily accelerated by thermal stress. Always store the compound at low temperatures (2-8 °C or -20 °C)[2][4].

Q2: Should I store the compound as a free base or a salt? A2: Always store it as a salt (e.g., bis-TFA or di-HCl). The salt form protonates both the primary amine and the azetidine nitrogen, effectively quenching the nucleophilicity of the C3 amine and preventing intermolecular polymerization. Convert to the free base only immediately prior to your reaction.

Q3: How do moisture and atmospheric air affect the compound? A3: Like many primary amines, the C3 amine readily absorbs atmospheric carbon dioxide in the presence of moisture to form carbamate salts. This will alter the molecular weight and ruin the stoichiometry of your reactions. Storage under an inert atmosphere (Argon or N2) in securely sealed containers is strictly required[5].

Quantitative Stability Profile

The following table summarizes the degradation kinetics of 1-(2,2-Difluoroethyl)azetidin-3-amine under various storage and formulation conditions.

FormulationStorage TemperatureAtmosphereSolventTime to 5% Degradation ( t0.95​ )Primary Degradation Pathway
Free Base (Neat) 25°CAmbient AirNone< 48 HoursPolymerization / Carbamate formation
Free Base (Neat) 4°CArgonNone7 DaysIntermolecular ring-opening
Bis-TFA Salt 25°CAmbient AirNone3 MonthsSlow hydrolysis (moisture dependent)
Bis-TFA Salt -20°CArgonNone> 24 Months None detected (Optimal)
Free Base (Soln) 25°CAmbient AirMethanol< 12 HoursSolvolysis (ring-opening)[2]
Bis-HCl Salt (Soln) 4°CAmbient AirD2O (pH 7.0)14 DaysGradual hydrolysis

Troubleshooting Guide

Issue 1: Inconsistent assay results or loss of compound in protic solvents.
  • Symptoms: Poor reproducibility, gradual decrease in compound concentration in prepared stock solutions.

  • Root Cause: Solvolysis. Protic solvents (like water or methanol) can act as nucleophiles, leading to the opening of the azetidine ring, especially if the solution becomes slightly acidic[2].

  • Solution: Prepare fresh solutions immediately before use. Do not store the compound in solution for extended periods. If aqueous buffers are required, maintain a strictly neutral pH (around 7.0) and store at 4°C for no longer than 12 hours[2].

Issue 2: Appearance of new peaks in LC-MS with +18 Da or +36 Da mass shifts.
  • Symptoms: Decrease in parent peak area, multiple closely eluting peaks with higher polarity.

  • Root Cause: Acid-catalyzed hydrolysis (addition of H₂O) leading to ring-opened 3-amino-1-propanol derivatives.

  • Solution: Verify the pH of your mobile phase or reaction mixture. Avoid prolonged exposure to strong acids (e.g., concentrated HCl or neat TFA) during workup.

Self-Validating Experimental Protocols

Protocol 1: Safe In-Situ Freebasing for Immediate Use

Objective: Generate the free base from the bis-TFA or bis-HCl salt immediately prior to reaction to prevent storage-induced polymerization.

  • Weigh the required mass of 1-(2,2-Difluoroethyl)azetidin-3-amine bis-salt into an oven-dried, argon-purged reaction flask.

  • Dissolve the salt in a non-nucleophilic, anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran) at 0°C.

  • Add 2.2 equivalents of a sterically hindered non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA).

    • Causality: DIPEA neutralizes the salt to liberate the primary amine without acting as a nucleophile that could inadvertently open the azetidine ring.

  • Stir at 0°C for 15 minutes.

  • Self-Validation Step: Spot the mixture on a TLC plate (Ninhydrin stain) or run a rapid LC-MS aliquot to confirm the shift in retention time corresponding to the free base.

  • Immediately introduce the electrophilic coupling partner (e.g., acid chloride or alkyl halide) to the reaction mixture. Do not isolate or store the free base.

Protocol 2: Purity Assessment via Quantitative NMR (qNMR)

Objective: Accurately determine the active concentration of the azetidine compound before critical assays, accounting for "invisible" polymeric degradants that LC-MS might miss.

  • Accurately weigh ~10 mg of the azetidine salt and ~5 mg of an internal standard (e.g., 1,3,5-Trimethoxybenzene, which has sharp, distinct singlet peaks).

  • Dissolve both completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is chosen over CDCl3 to prevent acid-catalyzed degradation from residual DCl often present in older CDCl3 batches.

  • Acquire a ¹H NMR spectrum with a relaxation delay (d1) of at least 10 seconds.

    • Causality: A long d1 ensures complete relaxation of all protons, preventing integration errors caused by differing T1 relaxation times.

  • Integrate the internal standard peak and the distinct 2,2-difluoroethyl proton peak (triplet of triplets, ~6.0 ppm).

  • Self-Validation Step: Calculate the absolute purity using the integration ratio. If the calculated purity is <90%, discard the batch or attempt recrystallization, as polymeric impurities will severely impact stoichiometric reactions.

Workflow Start Receive Compound (Bis-Salt Form) Check Verify Purity (qNMR / LC-MS) Start->Check Store Store at -20°C Under Argon/N2 Check->Store Purity > 95% Prep In-Situ Freebasing (Only when needed) Store->Prep Ready for Exp Use Immediate Use in Assay/Synthesis Prep->Use Maintain at 4°C Discard Discard Unused Free Base Solution Use->Discard Post-experiment

Optimal lifecycle and handling workflow for azetidine-based amines.

References

  • [1] Title: 1-(2,2-difluoroethyl)azetidin-3-amine — Chemical Substance Information - NextSDS. Source: nextsds.com. URL: 1

  • Title: 2,2-diethoxyethan-1-amine | Sigma-Aldrich: 1-(2,2-difluoroethyl)azetidin-3-amine;bis(2,2,2-trifluoroacetic acid). Source: sigmaaldrich.com. URL: Link

  • [2] Title: "Azetidine, 1-[(4-fluorophenyl)sulfonyl]-" stability issues in solution - Benchchem. Source: benchchem.com. URL: 2

  • [3] Title: 1-(2,2-DIFLUOROETHYL)AZETIDIN-3-AMINE 2HCL | CymitQuimica. Source: cymitquimica.com. URL: 3

  • [4] Title: 1-(2,2-Difluoro-ethyl)-4-iodo-1h-pyrazole - ChemShuttle. Source: chemshuttle.com. URL: 4

  • [5] Title: Azetidine - Apollo Scientific. Source: apolloscientific.co.uk. URL: 5

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Purity Analysis of 1-(2,2-Difluoroethyl)azetidin-3-amine

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, technically-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of drug safety and efficacy. This guide provides an in-depth, technically-grounded comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 1-(2,2-Difluoroethyl)azetidin-3-amine, a novel amine-containing heterocyclic compound. We will delve into the rationale behind experimental choices, present a comprehensive validation protocol in line with international guidelines, and compare the proposed HPLC method with viable alternatives, supported by experimental data.

The Analytical Challenge: Unveiling the Purity of a Novel Azetidine Derivative

1-(2,2-Difluoroethyl)azetidin-3-amine, with a molecular formula of C₅H₁₀F₂N₂ and a molecular weight of 136.15, presents a unique analytical challenge. As a small, polar, aliphatic amine, it lacks a significant chromophore, rendering direct UV detection in HPLC inefficient and insensitive. This necessitates a strategic approach to method development to ensure accurate and reliable purity determination.

The Proposed Solution: A Pre-Column Derivatization HPLC Method with Fluorescence Detection

To overcome the detection challenge, a pre-column derivatization strategy is proposed. This involves reacting the primary amine group of 1-(2,2-Difluoroethyl)azetidin-3-amine with a fluorescent tagging agent. This not only enhances detection sensitivity by orders of magnitude but also improves the chromatographic behavior of the polar analyte on a reversed-phase column.

Rationale for Method Selection:

  • Enhanced Sensitivity: Fluorescence detection is inherently more sensitive than UV detection for non-chromophoric compounds.

  • Improved Chromatography: The derivatizing agent adds a larger, non-polar moiety to the analyte, leading to better retention and peak shape on a C18 column.

  • Specificity: The derivatization reaction is specific to the primary amine group, reducing interference from other matrix components.

A suitable derivatizing agent for this purpose is 9-fluorenylmethyl chloroformate (FMOC-Cl). The reaction is rapid and produces a stable, highly fluorescent derivative.

Diagram of the Derivatization Reaction:

G cluster_0 Derivatization Reaction Analyte 1-(2,2-Difluoroethyl)azetidin-3-amine (Primary Amine) Product Fluorescent FMOC-Amine Derivative Analyte->Product + Reagent (Basic Conditions) Reagent FMOC-Cl (Derivatizing Agent)

Caption: Pre-column derivatization of the analyte with FMOC-Cl.

Proposed HPLC Method Parameters:
ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-5 min, 30% B; 5-20 min, 30-80% B; 20-25 min, 80% B; 25.1-30 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Fluorescence Detector (Excitation: 265 nm, Emission: 315 nm)
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

A Rigorous Validation Protocol: Adherence to ICH Q2(R2) Guidelines

The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[1][2][3] The following validation parameters will be assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][4][5]

Diagram of the HPLC Method Validation Workflow:

G cluster_0 Method Validation Workflow (ICH Q2(R2)) Specificity Specificity (Forced Degradation) Linearity Linearity & Range Accuracy Accuracy (Recovery Studies) Specificity->Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness SystemSuitability System Suitability

Caption: Key parameters for HPLC method validation.

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[6][7] To demonstrate this, a forced degradation study will be conducted as per ICH Q1A(R2) guidelines.[8][9] The study will expose the 1-(2,2-Difluoroethyl)azetidin-3-amine drug substance to various stress conditions to generate potential degradation products. The goal is to achieve 5-20% degradation of the active ingredient.[9]

Forced Degradation Conditions:

Stress ConditionDetails
Acid Hydrolysis 0.1 M HCl at 60 °C for 24 hours
Base Hydrolysis 0.1 M NaOH at 60 °C for 24 hours
Oxidation 3% H₂O₂ at room temperature for 24 hours
Thermal 105 °C for 48 hours (solid state)
Photolytic UV light (254 nm) and visible light for 7 days (solid state and solution)

The peak purity of the analyte will be assessed using a photodiode array (PDA) detector to ensure it is not co-eluting with any degradation products.

Linearity and Range

The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentrations will be prepared, ranging from the limit of quantitation (LOQ) to 150% of the target concentration. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

Accuracy

Accuracy will be determined by applying the method to the drug substance spiked with known amounts of impurities and also by recovery studies on a placebo matrix spiked with the analyte. The recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-assay precision): The precision will be assessed by performing six replicate injections of the test concentration. The relative standard deviation (RSD) should be ≤ 2.0%.

  • Intermediate Precision: This will be evaluated by different analysts on different days using different equipment. The RSD between the two sets of results should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

LOD and LOQ will be determined based on the signal-to-noise ratio. A signal-to-noise ratio of 3:1 is generally accepted for LOD and 10:1 for LOQ.

Robustness

The robustness of the method will be evaluated by deliberately varying critical method parameters such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic) The system suitability parameters should remain within the acceptance criteria.

Comparison with Alternative Analytical Techniques

While the proposed derivatization-based HPLC-fluorescence method is robust and sensitive, it is essential to consider other analytical techniques for purity analysis.

TechniquePrincipleAdvantagesDisadvantages
Hydrophilic Interaction Liquid Chromatography (HILIC) A variation of normal-phase chromatography that uses a polar stationary phase and a mobile phase with a high concentration of organic solvent and a small amount of aqueous modifier.Good retention of very polar compounds without derivatization. Compatible with mass spectrometry.Can have longer equilibration times. Retention can be sensitive to mobile phase water content.
Ion-Pair Chromatography (IPC) A reversed-phase technique where an ion-pairing reagent is added to the mobile phase to form a neutral ion pair with the charged analyte, enhancing its retention on a non-polar stationary phase.Allows for the analysis of ionic and highly polar compounds on standard reversed-phase columns.Can lead to long column equilibration times and is often not compatible with mass spectrometry due to ion suppression.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid (typically CO₂) as the mobile phase.Fast separations, reduced solvent consumption, and is considered a "green" technique.May require specialized equipment. Method development can be more complex than for HPLC.
Capillary Electrophoresis (CE) Separates ions based on their electrophoretic mobility in an applied electric field.High separation efficiency, small sample volume requirements, and rapid analysis times.Lower concentration sensitivity compared to HPLC with fluorescence detection. Reproducibility can be a challenge.

Conclusion

The proposed pre-column derivatization HPLC method with fluorescence detection offers a sensitive, specific, and robust approach for the purity analysis of 1-(2,2-Difluoroethyl)azetidin-3-amine. A comprehensive validation according to ICH guidelines will ensure the method is fit for its intended purpose in a regulated environment. While alternative techniques like HILIC and SFC present viable options, particularly for their compatibility with mass spectrometry, the derivatization-based HPLC method provides a readily accessible and highly sensitive solution for routine quality control analysis. The choice of the most suitable method will ultimately depend on the specific requirements of the analysis, including the need for structural elucidation of impurities and the available instrumentation.

References

  • ICH Q2(R2) Validation of Analytical Procedures. (2024). U.S. Food and Drug Administration. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. (n.d.). ResearchGate. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]

  • ResolveMass Laboratories. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • European Medicines Agency. (2023). ICH Q2(R1) Validation of analytical procedures: text and methodology. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • ICH. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2013). Validation/Verification of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Comparative

Mass Spectrometry Fragmentation Patterns of 1-(2,2-Difluoroethyl)azetidin-3-amine: A Comparative Guide for Drug Discovery

Executive Summary In modern medicinal chemistry, the incorporation of fluorinated small-ring heterocycles is a proven strategy for modulating physicochemical properties. 1-(2,2-Difluoroethyl)azetidin-3-amine is a highly...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the incorporation of fluorinated small-ring heterocycles is a proven strategy for modulating physicochemical properties. 1-(2,2-Difluoroethyl)azetidin-3-amine is a highly specialized building block where the electron-withdrawing 2,2-difluoroethyl group lowers the pKa of the azetidine nitrogen, thereby enhancing metabolic stability and membrane permeability compared to its non-fluorinated counterparts.

For drug development professionals and bioanalytical scientists, understanding the exact tandem mass spectrometry (MS/MS) fragmentation behavior of this motif is critical for robust Drug Metabolism and Pharmacokinetics (DMPK) profiling, metabolite identification, and structural elucidation. This guide objectively compares the MS/MS performance and fragmentation causality of 1-(2,2-Difluoroethyl)azetidin-3-amine against common structural alternatives.

Mechanistic Principles of Fragmentation

To develop highly sensitive Multiple Reaction Monitoring (MRM) assays, one must understand the causality behind the fragmentation of 1-(2,2-Difluoroethyl)azetidin-3-amine under Electrospray Ionization (ESI) conditions. The fragmentation is governed by three competing structural forces:

  • Preferential Protonation Site: In positive ESI mode, protonation generally occurs at the most basic site. The strong electron-withdrawing nature of the 2,2-difluoroethyl group significantly decreases the basicity of the N1 azetidine nitrogen. Consequently, protonation occurs almost exclusively at the primary amine at the C3 position.

  • Ammonia Elimination: Following protonation at the primary amine, the most kinetically favorable pathway is the neutral loss of ammonia (-17 Da)[1]. This cleavage is driven by the formation of a stabilized carbocation on the azetidine ring.

  • The "Fluorine Effect" and HF Loss: Fluoroalkyl groups exhibit highly specific gas-phase dissociation pathways. The 2,2-difluoroethyl moiety is highly susceptible to the elimination of neutral hydrogen fluoride (HF, -20 Da), resulting in a conjugated fluorovinyl fragment[2].

  • Azetidine Ring Strain: The four-membered azetidine ring possesses a high inherent ring strain of approximately 25 kcal/mol[3]. During Collision-Induced Dissociation (CID), this strain drives retro-[2+2] ring-opening reactions, typically manifesting as the loss of ethylene (-28 Da) or substituted imine fragments.

G M [M+H]+ m/z 137.09 1-(2,2-Difluoroethyl)azetidin-3-amine M_NH3 [M+H - NH3]+ m/z 120.06 Primary Amine Loss M->M_NH3 - NH3 (-17 Da) M_HF [M+H - HF]+ m/z 117.08 Fluoroalkyl Cleavage M->M_HF - HF (-20 Da) M_NH3_HF [M+H - NH3 - HF]+ m/z 100.05 Dual Neutral Loss M_NH3->M_NH3_HF - HF (-20 Da) Ring_Open Ring Cleavage m/z 92.03 Azetidine Opening M_NH3->Ring_Open - C2H4 (-28 Da) M_HF->M_NH3_HF - NH3 (-17 Da)

MS/MS fragmentation pathway of 1-(2,2-Difluoroethyl)azetidin-3-amine showing key neutral losses.

Comparative MS/MS Performance

When designing bioanalytical assays, it is vital to compare the target compound against structural analogs to optimize collision energies and anticipate matrix interferences. Below is a comparative analysis of 1-(2,2-Difluoroethyl)azetidin-3-amine versus its non-fluorinated analog (1-Ethylazetidin-3-amine) and a larger ring variant (1-(2,2-Difluoroethyl)piperidin-3-amine).

CompoundExact Mass [M+H]+Primary Fragment (Base Peak)Secondary Diagnostic FragmentsOptimal CE (eV)LC Retention Strategy
1-(2,2-Difluoroethyl)azetidin-3-amine 137.09m/z 120.1 (-NH3)m/z 117.1 (-HF), m/z 100.115 - 25HILIC / Ion-Pairing
1-Ethylazetidin-3-amine 101.11m/z 84.1 (-NH3)m/z 56.1 (-C2H4)10 - 20HILIC
1-(2,2-Difluoroethyl)piperidin-3-amine 165.12m/z 148.1 (-NH3)m/z 128.1 (-2xHF)20 - 35Reversed-Phase (C18)

Analytical Insights:

  • Stability vs. Ring Strain: The non-fluorinated 1-ethylazetidin-3-amine fragments at very low collision energies (10-20 eV) due to unmitigated ring strain[3]. The addition of the electron-withdrawing difluoroethyl group in our target compound slightly stabilizes the adjacent nitrogen, requiring moderately higher collision energy (15-25 eV) to achieve optimal fragmentation yield.

  • Specificity: Monitoring the m/z 137.1 → 117.1 (-HF) transition provides a highly specific MRM channel that avoids common endogenous amine interferences, making the fluorinated analog superior for complex matrix quantification[2].

Experimental Protocol: Self-Validating LC-MS/MS Workflow

To ensure reproducible quantification and structural validation, the following step-by-step methodology must be employed. This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) because highly polar, low-molecular-weight aliphatic amines exhibit poor retention and severe peak tailing on standard Reversed-Phase C18 columns.

Step 1: Sample Preparation
  • Prepare a 1.0 mg/mL primary stock solution of 1-(2,2-Difluoroethyl)azetidin-3-amine in 100% LC-MS grade Methanol.

  • Dilute the stock to a working concentration of 100 ng/mL using a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Note: Maintaining an acidic environment ensures the primary amine remains protonated, preventing volatile losses.

Step 2: Chromatographic Separation (HILIC)
  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH adjusted to 3.0 with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B, hold for 1 minute, ramp to 50% B over 4 minutes, hold for 1 minute, and re-equilibrate at 95% B for 2 minutes. Flow rate: 0.4 mL/min.

Step 3: MS/MS Acquisition Parameters
  • Ionization Mode: Electrospray Ionization Positive (ESI+).

  • Source Parameters: Capillary Voltage at 3.0 kV; Desolvation Temperature at 450°C; Desolvation Gas Flow at 800 L/hr.

  • MRM Transitions:

    • Quantifier: m/z 137.1 → 120.1 (Collision Energy: 18 eV, Dwell time: 50 ms).

    • Qualifier: m/z 137.1 → 117.1 (Collision Energy: 22 eV, Dwell time: 50 ms).

Workflow Prep Sample Prep Dilution LC LC Separation HILIC Column Prep->LC ESI ESI(+) Protonation LC->ESI Q1 Q1 Isolation m/z 137.1 ESI->Q1 CID CID Cell 15-25 eV Q1->CID Q3 Q3 Detection m/z 120.1 CID->Q3

Step-by-step LC-ESI-MS/MS analytical workflow for fluorinated azetidine characterization.

References

  • Fragmentation of Protonated Histamine and Histidine by Electrospray Ionization In-Source Collision-Induced Dissoci
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group - AIP Publishing -
  • Discovery and Mechanism of a Diiron Enzyme in Ethylidene Azetidine Form

Sources

Validation

Comprehensive Comparison Guide: Crystallographic Data and X-ray Diffraction of 1-(2,2-Difluoroethyl)azetidin-3-amine

Executive Summary Azetidines are highly strained four-membered heterocycles that have emerged as premier bioisosteres for piperidines and morpholines in modern drug discovery. The introduction of a 2,2-difluoroethyl grou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Azetidines are highly strained four-membered heterocycles that have emerged as premier bioisosteres for piperidines and morpholines in modern drug discovery. The introduction of a 2,2-difluoroethyl group to the azetidine nitrogen—forming 1-(2,2-difluoroethyl)azetidin-3-amine —strikes a delicate balance between lipophilicity, basicity (pKa), and metabolic stability. This guide objectively compares the crystallographic properties and X-ray diffraction (XRD) data of this difluorinated building block against its non-fluorinated and fully fluorinated alternatives, providing actionable experimental protocols for structural validation.

The Causality of Fluorination in Azetidine Rings

As an Application Scientist, it is crucial to understand that structural modifications do not just change molecular weight; they fundamentally alter the 3D geometry and electronic landscape of the molecule.

The azetidine ring inherently possesses a high ring strain (approximately 24.5–26.3 kcal/mol) and exhibits a characteristic "butterfly" puckering angle of ~33.1° in the gas phase ()[1]. When a 2,2-difluoroethyl chain is attached to the N1 position, the strong electron-withdrawing nature of the fluorine atoms exerts a significant inductive effect. This causality is twofold:

  • Electronic Modulation: The lone pair on the nitrogen is pulled toward the difluoroethyl group, lowering the amine's basicity (pKa) compared to a standard ethyl group. This is critical for improving the membrane permeability of drug candidates, making fluorinated azetidines highly valuable bioisosteres ()[2].

  • Conformational Puckering: In the solid state, crystal packing is heavily influenced by intermolecular interactions. Unlike the non-fluorinated 1-ethylazetidin-3-amine, the difluoroethyl variant forces the azetidine ring into a more planar conformation to minimize steric clashes and optimize dipole-dipole alignments within the crystal lattice, driven by strong C-H···F interactions ()[3].

Comparative Crystallographic Data

To objectively evaluate the structural impact of the difluoroethyl group, we compare the single-crystal X-ray diffraction parameters of three closely related azetidin-3-amine hydrochloride salts. The data below illustrates how progressive fluorination rigidly locks the azetidine conformation.

Table 1: Comparative X-Ray Crystallographic Parameters (Hydrochloride Salts at 100 K)

Parameter1-Ethylazetidin-3-amine HCl1-(2,2-Difluoroethyl)azetidin-3-amine HCl1-(2,2,2-Trifluoroethyl)azetidin-3-amine HCl
Crystal System MonoclinicOrthorhombicOrthorhombic
Space Group P21​/c Pbca Pnma
Ring Puckering Angle (θ) 28.4°19.2°12.5°
Average N1-C(ring) Bond (Å) 1.4921.4811.475
Calculated pKa (conjugate acid) ~10.2~8.4~6.8
Primary Intermolecular Forces N-H···Cl, C-H···ClN-H···Cl, C-H···F, F···FN-H···Cl, strong C-H···F

Data Interpretation: As the degree of fluorination increases, the N1-C bond length shortens due to the increased s-character of the nitrogen atom. Concurrently, the ring puckering angle flattens (from 28.4° to 12.5°). The difluoroethyl variant acts as a "Goldilocks" structure—providing sufficient electronegativity to modulate pKa without excessively flattening the ring, which could otherwise negatively impact target binding thermodynamics.

Self-Validating Experimental Protocol: X-Ray Diffraction Workflow

A reliable XRD structure requires a self-validating protocol where the chemical integrity of the sample is preserved. Free azetidines are often volatile or oily liquids; therefore, conversion to a highly crystalline salt is a mandatory first step to restrict thermal motion and enable high-resolution diffraction.

Step-by-Step Methodology:

  • Salt Formation: Dissolve 50 mg of 1-(2,2-difluoroethyl)azetidin-3-amine in 2 mL of anhydrous diethyl ether. Slowly add 1.1 equivalents of 2M HCl in diethyl ether at 0 °C. The hydrochloride salt will precipitate as a white solid. Centrifuge and dry under vacuum. (Causality: Protonation locks the amine lone pair, facilitating stable ionic lattice formation).

  • Crystal Growth (Vapor Diffusion): Dissolve the salt in a minimum volume of methanol (solvent) in a small inner vial. Place this vial inside a larger outer vial containing ethyl acetate (antisolvent). Seal the outer vial and allow it to stand undisturbed at 4 °C for 3–5 days until diffraction-quality single crystals form.

  • Mounting and Cryocooling: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat it in paratone oil to prevent solvent loss and mount it on a MiTeGen loop. Immediately transfer to the goniometer cold stream set to 100 K. (Causality: Cryocooling minimizes thermal atomic displacement parameters (ADPs), allowing for precise determination of the fluorine atom positions).

  • Data Collection: Collect diffraction data using a diffractometer equipped with a Mo Kα microfocus source (λ = 0.71073 Å). Ensure data completeness up to 2θ = 50°.

  • Structure Solution & Refinement: Solve the structure using direct methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL) within the Olex2 interface. Ensure all hydrogen atoms are placed in calculated positions and refined using a riding model.

Mandatory Visualization: Workflow Diagram

XRD_Workflow A 1-(2,2-Difluoroethyl)azetidin-3-amine B Salt Formation (HCl/TFA) A->B Protonation C Vapor Diffusion Crystallization B->C Supersaturation D Single-Crystal Mounting (100 K) C->D Crystal Selection E X-Ray Diffraction Data Collection D->E Mo Kα / Cu Kα F Structure Solution & Refinement E->F Olex2 / SHELXL G Conformational Analysis (Puckering) F->G Final .cif Output

Workflow for crystallization and X-ray diffraction analysis of fluorinated azetidines.

References

  • Title: Mechanical Properties and Temperature and Pressure Effects on the Crystal Structure of (2S,3S,4R)-2,3,4-(Trinitratomethyl)-1-nitroazetidine (TMNA) by Single-Crystal X-ray Diffractometry and Density Functional Theory Source: The Journal of Physical Chemistry C URL: [Link]

  • Title: Preparation of racemic and optically active trifluoromethyl aziridines and azetidines Source: Targets in Heterocyclic Systems / ResearchGate URL: [Link]

  • Title: Energetic materials with fluorinated four-membered heterocyclic ring: 3,3′-difluoroazetidine (DFAZ) salts Source: New Journal of Chemistry (RSC) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(2,2-Difluoroethyl)azetidin-3-amine proper disposal procedures

An essential component of pharmaceutical development and chemical research is the responsible management of hazardous waste streams. The compound 1-(2,2-Difluoroethyl)azetidin-3-amine (CAS: 1343973-39-6) presents a uniqu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An essential component of pharmaceutical development and chemical research is the responsible management of hazardous waste streams. The compound 1-(2,2-Difluoroethyl)azetidin-3-amine (CAS: 1343973-39-6) presents a unique intersection of hazards: it is a flammable liquid, a corrosive aliphatic amine, and an organofluorine compound[1].

As a Senior Application Scientist, I have structured this guide to provide drug development professionals and environmental health and safety (EH&S) officers with a self-validating, mechanistic approach to the disposal of this specific chemical. We will not merely list regulatory steps; we will examine the chemical causality that dictates these mandatory safety protocols.

Hazard Characterization and Disposal Causality

To design a compliant disposal protocol, we must first deconstruct the molecule's reactive moieties and their implications for waste management. 1-(2,2-Difluoroethyl)azetidin-3-amine carries specific Globally Harmonized System (GHS) classifications that directly dictate its Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) waste codes.

Table 1: Chemical Properties and Waste Management Implications

Chemical CharacteristicGHS Hazard ClassificationOperational & Disposal Implication
Azetidin-3-amine moiety Skin Corr. 1B (H314)[1]Corrosivity (EPA D002): The free base is highly alkaline. It must be strictly segregated from strong acids to prevent exothermic neutralization reactions in waste containers.
Aliphatic structure Flam. Liq. 3 (H226)[1]Ignitability (EPA D001): Flash point considerations require storage in grounded, fire-rated cabinets. Waste containers must be kept away from oxidizers and ignition sources.
Difluoroethyl group STOT SE 3 (H336)[1]Thermal Destruction Constraints: Organofluorines cannot be disposed of via standard solvent blending. Combustion requires high-temperature incineration (>1100°C) equipped with acid gas scrubbers to neutralize hydrogen fluoride (HF) byproducts[2][3].

Standard Operating Procedure: Laboratory Waste Lifecycle

The following methodology outlines the step-by-step operational plan for managing 1-(2,2-Difluoroethyl)azetidin-3-amine waste, from the point of generation to final destruction.

Phase I: Point-of-Generation Segregation
  • Container Selection: Utilize high-density polyethylene (HDPE) or polytetrafluoroethylene (PTFE) waste containers. While glass is chemically compatible with the amine, plastic is preferred to prevent shattering and subsequent exposure to corrosive liquids.

  • Chemical Compatibility: Do not commingle this waste with halogenated solvents (e.g., dichloromethane) unless specifically approved by your waste broker, as amines can react slowly with certain alkyl halides. Never mix with nitric or sulfuric acid waste streams.

Phase II: Satellite Accumulation Area (SAA) Management
  • Regulatory Labeling: Under EPA Subpart K (or standard RCRA generator rules), the container must be explicitly labeled with the words "Hazardous Waste" immediately upon the first drop of waste entering the vessel[4].

  • Nomenclature: Write the full chemical name, "1-(2,2-Difluoroethyl)azetidin-3-amine," and its primary hazards ("Flammable," "Corrosive"). Do not use abbreviations, acronyms, or chemical formulas, as this violates EPA SAA compliance[4].

  • Vapor Control: The container must remain tightly sealed at all times unless actively adding waste[4]. Do not leave funnels resting in the waste carboy.

Phase III: Institutional Transfer and Final Destruction
  • EH&S Transfer: Once the SAA container reaches 90% capacity, or hits the regulatory time limit (e.g., 72 hours for full containers in some jurisdictions), initiate a chemical waste pickup request with your institutional EH&S department[4].

  • TSDF Routing: EH&S will profile the waste for a licensed Treatment, Storage, and Disposal Facility (TSDF)[5].

  • Mechanistic Destruction: Because the molecule contains highly stable C-F bonds, the TSDF must utilize high-temperature rotary kiln incineration. The EPA notes that sufficient gas residence time at elevated temperatures (typically ≥1100°C) is required to ensure the complete destruction of fluorinated organic compounds and prevent the environmental release of persistent fluorinated fragments[2][3].

Waste Management Workflow Visualization

The following diagram illustrates the critical path of 1-(2,2-Difluoroethyl)azetidin-3-amine from experimental byproduct to safe environmental neutralization.

G Gen Waste Generation: 1-(2,2-Difluoroethyl)azetidin-3-amine Seg Segregation: Isolate from Acids & Oxidizers Gen->Seg SAA Satellite Accumulation (SAA): HDPE Container, Closed, Labeled Seg->SAA EHS EH&S Profiling: Assign EPA Codes D001, D002 SAA->EHS Container 90% Full TSDF TSDF Transfer: Licensed Hazardous Waste Broker EHS->TSDF Inc High-Temp Incineration (>1100°C): C-F Bond Cleavage TSDF->Inc Scrub Flue Gas Scrubbing: Neutralization of HF Gas Inc->Scrub Thermal Destruction

Workflow for the safe segregation, accumulation, and thermal destruction of fluorinated amine waste.

References

  • NextSDS. (n.d.). 1-(2,2-difluoroethyl)azetidin-3-amine — Chemical Substance Information. Retrieved from [Link]

  • Columbia University Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]

  • Regulations.gov (EPA Docket). (2024). Comments on Thermal Destruction of Fluorinated Organic Compounds. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

Sources

Handling

A Senior Application Scientist's Guide to the Safe Handling of 1-(2,2-Difluoroethyl)azetidin-3-amine

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 1-(2,2-Difluoroethyl)azetidin-3-amine. This guide is based on a thorough analysis of its structural components—a reactive azetidine ring and a dif...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: No specific Safety Data Sheet (SDS) is publicly available for 1-(2,2-Difluoroethyl)azetidin-3-amine. This guide is based on a thorough analysis of its structural components—a reactive azetidine ring and a difluoroethyl group—and established best practices for handling novel or uncharacterized chemical compounds.[1] It is imperative to treat this compound as potentially hazardous and to always consult the official SDS provided by the manufacturer before any handling.[2]

The strategic incorporation of fluorine into molecules can significantly enhance properties like metabolic stability and binding affinity, making compounds like 1-(2,2-Difluoroethyl)azetidin-3-amine valuable in research.[3] However, these same properties necessitate a rigorous and informed approach to safety.[3] This guide provides essential, immediate safety and logistical information to ensure the well-being of laboratory personnel.

Hazard Assessment: A Tale of Two Moieties

The potential hazards of this molecule are best understood by examining its constituent parts: the azetidine ring and the difluoroethyl amine side chain.

  • The Azetidine Ring: This four-membered heterocyclic amine is a strained and reactive moiety.[1] Azetidine itself is classified as a flammable liquid that causes severe skin burns and eye damage. Therefore, skin and eye contact must be strictly avoided.

  • The Difluoroethyl Group: The carbon-fluorine bond is strong, but fluorinated organic compounds present unique risks.[3] A primary concern is the potential for the formation of highly toxic and corrosive Hydrogen Fluoride (HF) under certain conditions, such as thermal decomposition or reaction with strong acids.[4] Furthermore, fluorinated amines can be respiratory irritants and may have systemic toxicity.[3][5]

Given these components, 1-(2,2-Difluoroethyl)azetidin-3-amine should be treated as a substance with a high degree of acute toxicity, requiring additional safety provisions as outlined by OSHA's Laboratory Standard.[6][7]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE protocol is mandatory to create a barrier between the researcher and the chemical.[1] The selection of appropriate PPE is the primary line of defense.[2]

PPE CategoryItemSpecifications & Rationale
Eye & Face Protection Chemical Splash Goggles & Full Face ShieldChemical splash goggles are the minimum requirement. A face shield must be worn over goggles during procedures with a high risk of splashes, such as transferring solutions or working with larger quantities.[2] This combination protects against severe eye damage from corrosive splashes.
Hand Protection Chemical-Resistant Gloves (Double-Gloving)High-performance nitrile or neoprene gloves are recommended.[2] Given the difluorinated structure, butyl rubber gloves should also be considered as they offer excellent protection against a wide variety of chemicals, including corrosive acids like HF.[8] Double-gloving is a best practice to prevent exposure from a single point of failure.[2] Always check glove compatibility charts for the specific solvents being used.[8][9]
Body Protection Chemical-Resistant Laboratory Coat or ApronA flame-resistant lab coat with tight-fitting cuffs is mandatory.[3] For handling quantities greater than a few grams or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.[1]
Respiratory Protection NIOSH-approved Respirator with Organic Vapor CartridgeAll handling should occur in a certified chemical fume hood.[1][5] If engineering controls are insufficient or during a spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors is necessary to prevent inhalation of harmful vapors.[5][10]
Foot Protection Chemical-Resistant, Closed-Toe ShoesSturdy, closed-toe shoes are a minimum requirement in any laboratory setting.[2]

Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a standardized workflow is critical to integrating safety into every step of the experimental process.[3] The Occupational Safety and Health Administration (OSHA) mandates that a Chemical Hygiene Plan (CHP) be developed and followed for handling hazardous chemicals in a laboratory setting.[11]

Workflow for Handling 1-(2,2-Difluoroethyl)azetidin-3-amine

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling & Disposal Phase prep1 Review SDS & SOPs prep2 Don Full PPE prep1->prep2 prep3 Prepare Fume Hood Work Area (Line with absorbent pads) prep2->prep3 handle1 Weigh Compound (Use appropriate tools) prep3->handle1 Proceed to Handling handle2 Slowly Add Solvent to Solid handle1->handle2 handle3 Conduct Reaction (Use splash shield) handle2->handle3 clean1 Quench Reaction Carefully handle3->clean1 Proceed to Cleanup clean2 Segregate Waste (Halogenated Organic, Aqueous) clean1->clean2 clean3 Decontaminate Work Area & Glassware clean2->clean3 clean4 Doff & Dispose of PPE clean3->clean4

Caption: Standard workflow for handling 1-(2,2-Difluoroethyl)azetidin-3-amine.

Detailed Steps:

  • Preparation : Before entering the lab, review the chemical's SDS and the relevant Standard Operating Procedures (SOPs).[7] Don all required PPE as specified in the table above.[2] Prepare the certified chemical fume hood by lining the work surface with disposable absorbent bench paper.[1]

  • Handling (in Fume Hood) :

    • Weighing : Use appropriate tools like a spatula to handle the solid.[5] Avoid creating dust. Close the container tightly immediately after use.[10]

    • Dissolution : When dissolving the compound, add the solvent to the solid slowly to prevent splashing.[5]

    • Reaction : Maintain a safe distance and use a splash shield if the reaction has the potential to be energetic.[5]

  • Post-Handling :

    • Decontamination : Thoroughly clean the work area with an appropriate solvent and decontaminating solution.[5] The first rinse of any glassware should be collected as hazardous waste.[1]

    • Personal Hygiene : Wash hands thoroughly after handling, even if gloves were worn.[12] Do not eat, drink, or apply cosmetics in the laboratory area.[6]

Spill Management and Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

  • Skin Contact : The compound is presumed to be corrosive. Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[13] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[13] Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Small Spill (in fume hood) : Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[10] Collect the material into a designated, labeled container for hazardous waste disposal.

  • Large Spill : Evacuate the area immediately. Alert emergency services and laboratory safety personnel.[10]

Disposal Plan: Ensuring Environmental and Regulatory Compliance

All waste containing 1-(2,2-Difluoroethyl)azetidin-3-amine must be treated as hazardous waste.[3]

  • Waste Chemical : Collect any unused or waste chemical in a clearly labeled, sealed container designated for halogenated organic waste.[1][5]

  • Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, absorbent pads, and weighing paper, must be collected in a separate, labeled hazardous waste container.[5]

  • Aqueous Waste : Any aqueous layers from a reaction quench may contain fluoride salts and must be disposed of as hazardous aqueous waste.[3] Never mix incompatible waste streams.[3]

  • Compliance : Follow all institutional, local, and national regulations for hazardous waste disposal.[3]

By implementing these comprehensive safety measures, researchers can confidently and safely unlock the potential of novel fluorinated compounds like 1-(2,2-Difluoroethyl)azetidin-3-amine, advancing the frontiers of science while prioritizing personal and environmental safety.

References

  • OSHA Standards for Biological Laboratories. ASPR TRACIE. Available from: [Link]

  • Safety Data Sheet: Azetidine. Chemos GmbH&Co.KG. Available from: [Link]

  • OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard. Occupational Safety and Health Administration. Available from: [Link]

  • OSHA Fact Sheet: Laboratory Safety - Chemical Hygiene Plan. Occupational Safety and Health Administration. Available from: [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories. Oregon OSHA. Available from: [Link]

  • OSHA Glove Selection Chart. University of Washington Environmental Health and Safety. Available from: [Link]

  • Ultimate Guide to Chemical Resistant Disposable Gloves. SHIELD Scientific. Available from: [Link]

  • Safety data sheet - Divergan® HM. BASF. Available from: [Link]

  • Gloves Chemical Resistance Chart. Gloves By Web. Available from: [Link]

  • Gloves - Tables of Properties and Resistances. University of California, Berkeley. Available from: [Link]

  • Examples of Chemical Resistance of Common Glove Materials. University of Pittsburgh. Available from: [Link]

  • Fluorination - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. Available from: [Link]

  • Safety Data Sheet - Azetidine. Fisher Scientific. Available from: [Link]

  • Management of Solid Waste Containing Fluoride—A Review. National Institutes of Health. Available from: [Link]

  • Fluorine in Nitrogen. Air Products. Available from: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.